Andrastin C
Description
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Properties
Molecular Formula |
C25H33Cl2N5O6 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15-,16+,17-,18+,20-,21+/m1/s1 |
InChI Key |
YWGAKIGNXGAAQR-BPOVIGQYSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Andrastin C Biosynthetic Pathway in Penicillium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C, a meroterpenoid compound produced by various Penicillium species, including P. roqueforti and P. chrysogenum, has garnered significant interest due to its potential as an antitumor agent. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (adr), the enzymatic cascade responsible for its synthesis, and key regulatory influences. Furthermore, this document outlines detailed experimental protocols for the investigation of this pathway and presents quantitative data from gene silencing experiments to elucidate the role of each biosynthetic gene. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.
The Andrastin Biosynthetic Gene Cluster (adr)
The biosynthesis of this compound and its analogues is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), referred to as the adr cluster. In Penicillium roqueforti, the adr gene cluster spans approximately 29.4 kbp and comprises ten genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][2][3] An eleventh gene, adrB, is found in the P. chrysogenum cluster but exists as a non-functional pseudogene in P. roqueforti.[2][4] The functions of the enzymes encoded by these genes have been predicted based on homology and experimentally validated through gene silencing and heterologous expression studies.[1][5][6]
Table 1: Genes and Putative Functions in the Andrastin Biosynthetic Cluster
| Gene | Encoded Protein/Enzyme | Putative Function in Andrastin Biosynthesis |
| adrD | Polyketide Synthase (PKS) | Catalyzes the formation of the initial polyketide, 3,5-dimethylorsellinic acid (DMOA), from acetyl-CoA and malonyl-CoA.[5] |
| adrG | Farnesyl Diphosphate (B83284) Synthase | Synthesizes farnesyl diphosphate (FPP), the isoprenoid precursor. |
| adrK | DMOA Methyltransferase | Methylates DMOA. |
| adrH | FPP-DMOA Prenyltransferase | Catalyzes the attachment of FPP to the methylated DMOA. |
| adrI | Terpene Cyclase | Catalyzes the cyclization of the farnesyl moiety to form the characteristic andrastin core structure.[6] |
| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Involved in the modification of the andrastin scaffold.[6] |
| adrE | Ketoreductase | Involved in the reduction of keto groups on the andrastin intermediate.[6] |
| adrJ | Acetyltransferase | Catalyzes the acetylation of a hydroxyl group on the andrastin intermediate.[6] |
| adrA | Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications, likely one of the final steps in the pathway to produce Andrastin A.[6] |
| adrC | Major Facilitator Superfamily (MFS) Transporter | Potentially involved in the transport of biosynthetic intermediates or the final product, though its role in secretion is not fully confirmed.[2][3] |
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for Andrastin A, from which this compound is derived, is a multi-step enzymatic process commencing with precursors from primary metabolism.[5][7] The pathway involves the convergence of the polyketide and mevalonate (B85504) pathways to generate the meroterpenoid structure.
Caption: Proposed biosynthetic pathway of Andrastin A and C.
Quantitative Analysis of adr Gene Function
To elucidate the in vivo function of each gene within the adr cluster in P. roqueforti, RNA-mediated gene silencing (RNAi) has been employed. The following table summarizes the quantitative impact of silencing each adr gene on the production of Andrastin A.
Table 2: Effect of adr Gene Silencing on Andrastin A Production in P. roqueforti
| Silenced Gene | Average Reduction in Andrastin A Production (%) | Range of Reduction (%) | Reference |
| adrA | ~80 | 75-85 | [1] |
| adrC | ~75 | 70-80 | [1] |
| adrD | ~88 | 85-91.4 | [1] |
| adrE | ~85 | 80-90 | [1] |
| adrF | ~82 | 78-86 | [1] |
| adrG | ~80 | 75-85 | [1] |
| adrH | ~72 | 65-79 | [1] |
| adrI | ~90 | 88-92 | [1] |
| adrJ | ~85 | 82-88 | [1] |
| adrK | ~62 | 43.3-81 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.
Fungal Strains and Culture Conditions
-
Strain: Penicillium roqueforti CECT 2905 is routinely used for these studies.
-
Maintenance: The fungus is maintained on potato dextrose agar (B569324) (PDA) at 28°C.
-
Secondary Metabolite Production: For the production of andrastins, the fungus is cultured on YES agar (Yeast Extract Sucrose) for 7-15 days at 28°C.[1][8]
RNA-Mediated Gene Silencing (RNAi)
This protocol is designed to generate transformants with reduced expression of target genes in the adr cluster.
Caption: Experimental workflow for RNA-mediated gene silencing.
Detailed Steps:
-
Vector Construction:
-
Amplify sense and antisense fragments of the target adr gene using specific primers.
-
Clone these fragments into an appropriate RNAi vector, such as pJL43-RNAi, which contains strong promoters to drive the expression of the hairpin RNA.
-
-
Protoplast Formation and Transformation:
-
Grow P. roqueforti in liquid medium and harvest the mycelia.
-
Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transform the protoplasts with the RNAi vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
-
Selection and Validation:
-
Plate the transformed protoplasts on a selective medium (e.g., containing phleomycin (B10820842) if the vector confers resistance).
-
Isolate putative transformants and confirm the integration of the silencing cassette by PCR.
-
Quantify the reduction in target gene expression using quantitative reverse transcription PCR (qRT-PCR).
-
Metabolite Extraction and Quantification
This protocol describes the extraction of andrastins from fungal cultures and their quantification using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Grow the fungal strains on YES agar for 7 days at 28°C.[1]
-
Separate the mycelium from the agar.
-
-
Extraction:
-
HPLC Analysis:
-
Analyze the extracts using a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both with 0.1% formic acid.
-
Detect and quantify the andrastins using a UV detector at an appropriate wavelength (e.g., 210 nm) and by comparing with a standard curve of purified Andrastin A.
-
Confirm the identity of the peaks using mass spectrometry (LC-MS).[9]
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to quantify the expression levels of the adr genes.[8]
-
RNA Extraction:
-
Grow P. roqueforti strains on YES agar for 15 days at 28°C.[8]
-
Harvest the mycelia and freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or method (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR:
Heterologous Reconstitution of the Andrastin Pathway
The Andrastin A biosynthetic pathway has been successfully reconstituted in the heterologous host Aspergillus oryzae.[6] This approach allows for the functional characterization of the biosynthetic enzymes.
General Workflow:
-
Gene Cloning and Vector Construction:
-
Amplify the cDNAs of the target adr genes from P. chrysogenum or P. roqueforti.
-
Clone the genes into A. oryzae expression vectors under the control of strong, inducible promoters.
-
-
Host Transformation:
-
Transform A. oryzae protoplasts with the expression vectors.
-
Select for transformants carrying the integrated genes.
-
-
Culture and Metabolite Analysis:
-
Culture the engineered A. oryzae strains under conditions that induce gene expression.
-
Extract and analyze the culture medium and mycelia for the production of andrastin intermediates and final products using LC-MS.
-
Regulatory Mechanisms
The production of this compound is subject to complex regulatory networks that control secondary metabolism in Penicillium. Global regulators, such as LaeA, a component of the velvet complex, have been shown to influence the expression of the adr gene cluster. In P. roqueforti, disruption of the PrlaeA gene leads to a significant reduction in the production of Andrastin A, indicating that PrlaeA is a positive regulator of this biosynthetic pathway.[8]
Conclusion
The elucidation of the this compound biosynthetic pathway in Penicillium has provided a detailed understanding of the genetic and enzymatic machinery responsible for the production of this promising bioactive compound. The characterization of the adr gene cluster, coupled with quantitative gene silencing studies and heterologous reconstitution, has paved the way for metabolic engineering strategies aimed at overproducing andrastins for pharmaceutical applications. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and manipulate this intricate biosynthetic pathway.
References
- 1. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Andrastin C: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising Fungal Metabolite for Oncological and Antimicrobial Research
Andrastin C, a meroterpenoid compound derived from various Penicillium species, has emerged as a molecule of significant interest in the field of drug discovery. Primarily recognized for its potent inhibitory effects on protein farnesyltransferase, this compound exhibits a range of biological activities, including notable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known functions, experimental protocols for its evaluation, and the putative signaling pathways it modulates.
Overview of Biological Activities
This compound is a member of the andrastin family of fungal metabolites, which are known for their diverse biological properties. The primary reported activities of this compound and its analogs are summarized below.
Enzyme Inhibition: Protein Farnesyltransferase
The most well-documented biological activity of this compound is its inhibition of protein farnesyltransferase (PFTase)[1][2][3][4]. PFTase is a crucial enzyme that catalyzes the post-translational farnesylation of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesyl group anchors these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting PFTase, this compound disrupts these signaling cascades, which are often hyperactivated in cancerous cells.
Cytotoxic Activity
Consistent with its role as a PFTase inhibitor, this compound has demonstrated cytotoxic effects against several human cancer cell lines. This activity is attributed to the disruption of essential cellular signaling, leading to cell cycle arrest and apoptosis. The cytotoxic potential of andrastin-type meroterpenoids has been observed against a panel of human tumor cell lines, highlighting their potential as anticancer agents[5].
Antimicrobial Activity
While the primary focus of this compound research has been on its anticancer properties, related andrastin compounds have also exhibited antimicrobial activities. This suggests that this compound may also possess the potential for development as an antimicrobial agent, warranting further investigation against a broad spectrum of bacterial and fungal pathogens.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and its analogs.
Table 1: Protein Farnesyltransferase Inhibition by Andrastins
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | |
| Andrastin B | 47.1 | |
| This compound | 13.3 |
Table 2: Cytotoxic Activity of Andrastin Analogs Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | |
| Penimeroterpenoid A | HCT116 (Colon Carcinoma) | 78.63 ± 2.85 | |
| Penimeroterpenoid A | SW480 (Colon Adenocarcinoma) | 95.54 ± 1.46 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Protein Farnesyltransferase (PFTase) Inhibition Assay (Fluorimetric Method)
This non-radioactive, high-throughput assay measures the inhibition of PFTase activity by quantifying the fluorescence of a dansyl-labeled peptide substrate that becomes farnesylated.
Materials:
-
PFTase enzyme (recombinant)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (or other test inhibitors) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (λex = 340 nm, λem = 550 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PFTase enzyme, and the dansyl-labeled peptide substrate.
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding FPP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well cell culture plates
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal agent
-
Spectrophotometer or microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
In a 96-well microplate, prepare serial two-fold dilutions of this compound in the broth.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Putative Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound, the inhibition of PFTase, directly implicates the Ras signaling pathway. Ras proteins are central nodes in a complex network of signaling cascades that control cell fate. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by this compound.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 4. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Andrastin C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C, a meroterpenoid natural product isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent inhibitory activity against farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making farnesyltransferase inhibitors like this compound promising candidates for anticancer drug development. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, experimental protocols, and biosynthetic pathway visualizations.
Chemical Structure and Stereochemistry
This compound possesses a complex tetracyclic androstane-type skeleton. Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate[1]. The molecular formula of this compound is C₂₈H₄₀O₆, with a molecular weight of 472.6 g/mol [1].
The core structure is a 17-oxosteroid characterized by a 5-beta, 9-beta, 10-alpha, and 13-alpha configuration[1]. Key functional groups include an acetoxy group at the 3-beta position, a hydroxy group at position 15, a methoxycarbonyl group at position 14, and multiple methyl substitutions at positions 4, 4, 8, 12, and 16[1]. The cyclopentane (B165970) ring (D-ring) of this compound exhibits keto-enol tautomerism, which initially presented challenges in its structure elucidation[2].
The absolute stereochemistry of the andrastin skeleton was definitively established through X-ray crystallographic analysis of a p-bromobenzoyl derivative of the closely related Andrastin A[2][3][4]. This analysis confirmed the ent-5α,14β-androstane configuration for the andrastin family of compounds[2][3].
Spectroscopic Data
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for a representative andrastin-type compound are presented below. The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C[5].
Table 1: ¹H and ¹³C NMR Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 35.8 | 1.65, m; 1.45, m |
| 2 | 22.9 | 1.95, m; 1.80, m |
| 3 | 78.9 | 4.65, dd, 11.5, 4.5 |
| 4 | 37.9 | |
| 5 | 50.1 | 1.90, m |
| 6 | 21.5 | 1.60, m; 1.50, m |
| 7 | 34.2 | 1.75, m; 1.30, m |
| 8 | 41.8 | |
| 9 | 53.5 | 2.19, d, 11.0 |
| 10 | 204.5 | |
| 11 | 126.4 | 5.82, d, 11.0 |
| 12 | 132.9 | |
| 13 | 49.8 | |
| 14 | 70.6 | |
| 15 | 210.6 | |
| 16 | 72.1 | |
| 17 | 206.8 | |
| 18 | 14.1 | 1.85, s |
| 19 | 18.9 | 1.68, s |
| 20 | 24.3 | 1.26, s |
| 21 | 202.1 | 10.1, s |
| 22 (OAc) | 170.7 | |
| 23 (OAc) | 21.3 | 2.05, s |
| 24 | 28.1 | 1.05, s |
| 25 | 22.1 | 1.01, s |
| 26 | 16.5 | 1.15, s |
| 27 (COOCH₃) | 167.3 | |
| 28 (COOCH₃) | 52.5 | 3.75, s |
Infrared (IR) and Mass Spectrometry (MS) Data
Table 2: IR and MS Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]
| Spectroscopic Technique | Data |
| IR (neat, νₘₐₓ) | 3445 cm⁻¹ (O-H stretch), 2954 cm⁻¹ (C-H stretch), 1752 cm⁻¹ (C=O stretch, ester/ketone) |
| HRESIMS | m/z 525.2454 [M+Na]⁺ (Calculated for C₂₈H₃₈O₈Na, 525.2459) |
Experimental Protocols
The following sections detail the general methodologies for the isolation, purification, and structural elucidation of andrastin-type compounds from Penicillium species, based on established protocols[5][6][7].
Fungal Cultivation and Extraction
-
Fermentation: The producing fungal strain, such as Penicillium roqueforti, is cultivated in a suitable liquid or solid medium (e.g., YES agar) for a period of 7-14 days at approximately 28°C to allow for the production of secondary metabolites.
-
Extraction: The culture medium and/or mycelium are extracted with an organic solvent mixture, typically ethyl acetate (B1210297):dichloromethane:methanol (e.g., in a 3:2:1 ratio) with the addition of 1% formic acid to improve extraction efficiency. The mixture is often sonicated to ensure thorough extraction[6].
Purification
A multi-step chromatographic approach is employed for the purification of this compound:
-
Silica (B1680970) Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate compounds based on polarity.
-
ODS Chromatography: Fractions containing the target compound are further purified by reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a methanol/water or acetonitrile/water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a suitable solvent system and monitoring with a UV detector[7].
Structure Elucidation
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the purified compound.
-
NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure:
-
¹H NMR: Provides information on the proton environments, including chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
COSY (Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks, revealing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Biosynthetic Pathway and Biological Activity
This compound is a member of the andrastin family of meroterpenoids, which are biosynthesized through a hybrid pathway involving both the terpenoid and polyketide pathways[3]. The biosynthesis of the closely related Andrastin A has been studied, and the gene cluster responsible for its production has been identified in Penicillium chrysogenum[6].
The following diagram illustrates the key steps in the biosynthesis of the andrastin skeleton, starting from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).
Caption: Biosynthetic pathway of the Andrastin skeleton.
This compound exhibits its biological activity by inhibiting farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to the C-terminus of certain proteins, including the Ras family of small GTPases. This farnesylation is a critical step for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling pathways, leading to the suppression of cell proliferation, which is a key mechanism for its potential anticancer effects.
Caption: Inhibition of Ras farnesylation by this compound.
Conclusion
This compound is a structurally complex and biologically significant natural product. Its unique chemical architecture, characterized by a highly substituted and stereochemically rich androstane (B1237026) skeleton, has been elucidated through a combination of advanced spectroscopic techniques and confirmed by X-ray crystallography of a close analog. As a potent inhibitor of farnesyltransferase, this compound continues to be a valuable lead compound in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of its chemical and stereochemical features, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. satoshi-omura.info [satoshi-omura.info]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Keto-Enol Tautomerism of Andrastin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrastin C, a meroterpenoid isolated from Penicillium roqueforti, is a known protein farnesyltransferase inhibitor. Its complex chemical structure, featuring a 17-oxo steroid core, presents the potential for interesting chemical dynamics, including keto-enol tautomerism. This phenomenon, the interconversion between a keto and an enol form, can have significant implications for a molecule's biological activity, physicochemical properties, and drug development potential. This technical guide provides a theoretical framework for understanding and investigating the keto-enol tautomerism of this compound. Due to a lack of direct experimental studies on this specific tautomerism, this document outlines a proposed course of investigation based on established chemical principles and analytical techniques. It includes hypothetical quantitative data, detailed experimental and computational protocols, and workflow visualizations to guide future research in this area.
Introduction to Keto-Enol Tautomerism and this compound
Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1][2] This equilibrium is influenced by factors such as solvent, temperature, and the presence of other functional groups that can stabilize one tautomer over the other through conjugation, aromaticity, or intramolecular hydrogen bonding.[2] The position of this equilibrium can profoundly impact a molecule's reactivity, polarity, and ability to interact with biological targets.[3]
This compound is a tetracyclic meroterpenoid with the molecular formula C₂₈H₄₀O₆.[4] Its structure is characterized by a 17-oxosteroid framework, substituted with various functional groups, including a hydroxyl group at C-15 and an acetoxy group at C-3.[4] The key feature relevant to this guide is the ketone at the C-17 position within a five-membered ring and the presence of an adjacent hydrogen atom at C-16, making keto-enol tautomerism possible. The PubChem database notably classifies this compound as both a "17-oxo steroid" and an "enol," suggesting the potential significance of the enol tautomer.[4]
This guide will explore the hypothetical keto-enol equilibrium of this compound, propose methods for its characterization, and discuss the potential implications for its biological function and drug development.
The Proposed Keto-Enol Tautomerism of this compound
The keto form of this compound contains a carbonyl group at C-17. The presence of a proton at the alpha-carbon (C-16) allows for its tautomerization to the enol form, which features a carbon-carbon double bond between C-16 and C-17 and a hydroxyl group at C-17.
The equilibrium between the keto and enol forms of this compound can be influenced by several structural features. The formation of the enol may be stabilized by the creation of a conjugated system involving the C=C double bond of the enol and potentially other nearby pi-systems. Furthermore, the proximity of the C-15 hydroxyl group could allow for intramolecular hydrogen bonding with the enol oxygen, further stabilizing this tautomer.
Figure 1: General principle of keto-enol tautomerism.
Figure 2: Proposed keto-enol tautomerism of this compound.
Hypothetical Quantitative Data
In the absence of experimental data for this compound's tautomerism, the following tables present hypothetical quantitative data that could be expected from spectroscopic analysis. These values are based on typical chemical shifts for the relevant functional groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers.
| Atom | Keto Form (δ) | Enol Form (δ) | Notes |
| ¹H | |||
| H-16 | ~ 2.5 - 3.0 ppm | ~ 5.5 - 6.0 ppm | Significant downfield shift of the α-proton in the enol form due to its vinylic character. |
| Enol OH | - | ~ 15 - 17 ppm | Characteristic chemical shift for an intramolecularly hydrogen-bonded enolic proton. |
| ¹³C | |||
| C-17 | ~ 200 - 220 ppm | ~ 140 - 150 ppm | Upfield shift of the carbonyl carbon upon enolization to a hydroxyl-bearing sp² carbon. |
| C-16 | ~ 40 - 50 ppm | ~ 100 - 110 ppm | Downfield shift of the α-carbon as it becomes part of a double bond. |
Table 2: Hypothetical Tautomeric Equilibrium Composition of this compound.
| Solvent | Temperature (°C) | % Keto Form | % Enol Form | Notes |
| CDCl₃ | 25 | 85 | 15 | Non-polar aprotic solvent may favor the less polar keto form. |
| DMSO-d₆ | 25 | 70 | 30 | Polar aprotic solvent may stabilize the enol form through hydrogen bonding. |
| CD₃OD | 25 | 75 | 25 | Polar protic solvent can exchange with the enolic proton, potentially shifting the equilibrium. |
| CDCl₃ | 50 | 80 | 20 | Higher temperatures may favor the enol form if its formation is endothermic. |
Proposed Experimental and Computational Protocols
To investigate the keto-enol tautomerism of this compound, a combination of spectroscopic and computational methods is proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the keto and enol tautomers of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of purified this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra. The presence of the enol form would be indicated by a characteristic signal for the enolic proton (potentially in the 15-17 ppm range if intramolecularly hydrogen-bonded) and a vinylic proton signal for H-16. Integration of the signals corresponding to unique protons of the keto and enol forms will allow for the quantification of their relative concentrations.
-
¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra, including DEPT-135 experiments. The keto form will show a characteristic carbonyl signal (around 200-220 ppm for C-17), while the enol form will exhibit signals for sp² carbons (C-16 and C-17) in the vinylic/aromatic region.
-
2D NMR Spectroscopy (HSQC and HMBC): Perform 2D NMR experiments to unambiguously assign the proton and carbon signals for both tautomers. HMBC correlations between the enolic hydroxyl proton and neighboring carbons would provide definitive evidence for the enol form.
-
Variable Temperature (VT) NMR: Conduct ¹H NMR experiments at different temperatures (e.g., from 25°C to 75°C) to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the tautomeric equilibrium.
X-ray Crystallography
Objective: To determine the tautomeric form of this compound present in the solid state.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule. This model will unambiguously show the location of protons and double bonds, thereby identifying the tautomeric form present in the crystal lattice.
Computational Chemistry
Objective: To theoretically predict the relative stabilities of the keto and enol tautomers of this compound and to support the interpretation of experimental data.
Methodology:
-
Structure Preparation: Build the 3D structures of both the keto and enol tautomers of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search for both tautomers to identify the lowest energy conformers.
-
Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).
-
Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.
-
Solvation Effects: To model the influence of different solvents, employ a continuum solvation model (e.g., PCM or SMD) to calculate the relative energies of the tautomers in solvents corresponding to those used in NMR experiments.
-
NMR Chemical Shift Prediction: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for both tautomers using the GIAO method. These predicted shifts can then be compared with the experimental data to aid in the assignment of the observed signals.
Figure 3: Proposed experimental and computational workflow.
Potential Implications for Drug Development
The keto-enol tautomerism of this compound could have several important implications for its development as a therapeutic agent:
-
Biological Activity: The two tautomers will have different three-dimensional shapes and hydrogen bonding capabilities. This could lead to differential binding affinities for its biological target, protein farnesyltransferase. One tautomer may be significantly more active than the other.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers. Understanding the tautomeric equilibrium is crucial for predicting and optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound.
-
Drug Formulation: The stability of each tautomer may vary under different pH and storage conditions. Knowledge of the tautomerism is essential for developing stable and effective drug formulations.
Conclusion
While there is currently no direct experimental evidence for the keto-enol tautomerism of this compound in the scientific literature, its chemical structure strongly suggests that such an equilibrium is plausible and warrants investigation. This technical guide provides a comprehensive, albeit theoretical, roadmap for researchers to explore this phenomenon. By employing a combination of advanced spectroscopic and computational techniques, a detailed understanding of the tautomeric behavior of this compound can be achieved. Such knowledge will not only provide valuable insights into the fundamental chemistry of this natural product but also be critical for its potential development as a therapeutic agent. The proposed workflows and hypothetical data presented herein serve as a foundation for initiating these important studies.
References
Unveiling the Cytotoxic Potential of Andrastin C: A Technical Guide for Cancer Researchers
An In-depth Exploration of the Cytotoxic Effects of Andrastin C on Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a member of the andrastin family of meroterpenoids, has been identified as a protein farnesyltransferase inhibitor. This mode of action positions it as a compound of significant interest in oncology research, as farnesyltransferase is a key enzyme in the post-translational modification of various proteins implicated in cancer cell signaling, including the Ras superfamily. By inhibiting this enzyme, andrastins can disrupt aberrant signaling pathways that drive tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the cytotoxic effects of andrastin-type compounds on cancer cell lines, drawing on available data for andrastins and related meroterpenoids to elucidate the potential mechanisms of action of this compound. Due to the limited specific research on this compound's cytotoxic effects, this guide incorporates data from closely related andrastin compounds to provide a foundational understanding for future research.
Quantitative Analysis of Cytotoxic Activity
While specific cytotoxic data for this compound is limited in publicly available research, studies on related andrastin-type meroterpenoids provide valuable insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of penimeroterpenoid A, an andrastin-type meroterpenoid, against various human cancer cell lines.
Table 1: Cytotoxic Activity of Penimeroterpenoid A (an Andrastin-type Meroterpenoid) against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 82.61 ± 3.71 |
| HCT116 | Colon Cancer | 78.63 ± 2.85 |
| SW480 | Colon Cancer | 95.54 ± 1.46 |
Data presented as mean ± standard deviation.
It is important to note that other andrastin-type meroterpenoids have demonstrated potent cytotoxic activities[1]. For instance, Andrastone A, another related compound, has shown a selective antiproliferative effect against HepG2 tumor cells with an IC50 value of 7.8 μM[2].
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section outlines detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (early and late stages) and necrosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Mechanism of Action and Signaling Pathways
Andrastins A-C have been identified as inhibitors of protein farnesyltransferase[3]. This enzyme is responsible for the farnesylation of a variety of proteins, most notably the Ras family of small GTPases. Farnesylation is a crucial post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.
Oncogenic mutations in Ras are prevalent in many human cancers, leading to a constitutively active state that drives uncontrolled cell proliferation, survival, and metastasis. By inhibiting farnesyltransferase, this compound can prevent the localization and activation of Ras, thereby blocking its oncogenic signaling cascades.
Furthermore, research on Andrastone A, a related andrastin, has demonstrated its ability to induce apoptosis through both caspase-dependent and retinoid X receptor alpha (RXRα)-dependent pathways in HepG2 liver cancer cells[2]. This suggests that the cytotoxic effects of andrastins may be multifaceted, involving the induction of programmed cell death through intrinsic and potentially extrinsic pathways.
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for investigating the cytotoxic effects of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound and its related compounds represent a promising class of natural products with potential applications in cancer therapy. Their ability to inhibit farnesyltransferase provides a clear rationale for their cytotoxic effects against cancer cells that are dependent on pathways regulated by farnesylated proteins like Ras. The available data on related andrastin-type meroterpenoids suggest that this compound is likely to exhibit cytotoxic activity against a range of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
Further in-depth studies are warranted to fully elucidate the specific cytotoxic mechanisms of this compound. This includes comprehensive screening against a broader panel of cancer cell lines, detailed investigation of its effects on apoptosis and the cell cycle, and a thorough analysis of the signaling pathways it modulates. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for researchers to embark on these critical investigations, which will be instrumental in determining the therapeutic potential of this compound in the fight against cancer.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Andrastin C in an In Vitro Farnesyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C is a fungal metabolite that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their proper subcellular localization and function in signal transduction pathways that regulate cell growth and proliferation.[1][2][3] Inhibition of FTase can disrupt these signaling pathways, making it a compelling target for the development of anticancer therapeutics.[2]
These application notes provide a detailed protocol for an in vitro farnesyltransferase assay to determine the inhibitory activity of this compound. The described method is a non-radioactive, fluorescence-based assay that offers a safe and high-throughput-compatible format for screening and characterizing FTase inhibitors.
Mechanism of Action
Protein farnesyltransferase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This compound exerts its inhibitory effect by interfering with this enzymatic process. The in vitro assay described herein quantifies this inhibition by measuring the reduction in the rate of farnesylation of a fluorescently labeled peptide substrate in the presence of the inhibitor.
Quantitative Data
The inhibitory potency of this compound and its analogs against protein farnesyltransferase is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | IC50 (µM) | Source |
| Andrastin A | 24.9 | |
| Andrastin B | 47.1 | |
| This compound | 13.3 |
Signaling Pathway
Caption: Farnesylation signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol is a representative method for determining the IC50 value of this compound using a fluorimetric in vitro farnesyltransferase assay. The assay measures the increase in fluorescence that occurs when a dansylated peptide substrate is farnesylated.
Materials and Reagents
-
Farnesyltransferase (FTase): Recombinant human or rat FTase.
-
Farnesyl Pyrophosphate (FPP): Substrate for the FTase enzyme.
-
Dansylated Peptide Substrate: A peptide containing the CAAX motif with a fluorescent dansyl group, e.g., N-Dansyl-Gly-Cys-Val-Ile-Ser (N-Dansyl-GCVIS).
-
This compound: To be dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT).
-
Control Inhibitor (optional): A known FTase inhibitor for assay validation.
-
96-well or 384-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm.
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.
-
Enzyme Solution: Dilute the FTase to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solutions:
-
Prepare a stock solution of FPP in assay buffer.
-
Prepare a stock solution of the dansylated peptide in assay buffer. The final concentrations in the assay are typically in the low micromolar range.
-
-
This compound Dilutions: Prepare a series of dilutions of this compound in the assay solvent (e.g., DMSO). Then, make a final dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure
Caption: Experimental workflow for the in vitro farnesyltransferase assay.
-
Plate Setup:
-
Test Wells: Add assay buffer, this compound at various concentrations, and FTase enzyme.
-
Positive Control (100% activity): Add assay buffer, solvent control (e.g., DMSO), and FTase enzyme.
-
Negative Control (0% activity/No Enzyme): Add assay buffer, solvent control, and no FTase enzyme.
-
-
Pre-incubation: Add the FTase enzyme to the wells containing this compound or solvent control. Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a master mix of the FPP and dansylated peptide substrates in the assay buffer. Add this substrate mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
Data Analysis
-
Calculate Initial Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (V₀ of test well - V₀ of negative control) / (V₀ of positive control - V₀ of negative control)] * 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Troubleshooting
-
High background fluorescence: Ensure the use of black microplates to minimize background. Check for autofluorescence of the test compound.
-
No or low enzyme activity: Verify the activity of the FTase enzyme. Ensure DTT is freshly added to the assay buffer.
-
Precipitation of compound: Check the solubility of this compound in the final assay buffer. The final DMSO concentration may need to be optimized.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Use a multichannel pipette for simultaneous addition of reagents where possible.
Conclusion
This fluorescence-based in vitro farnesyltransferase assay provides a robust and reliable method for characterizing the inhibitory properties of compounds like this compound. The detailed protocol and guidelines presented here will enable researchers to effectively screen and study potential farnesyltransferase inhibitors in a drug discovery setting.
References
Application Notes and Protocols for Measuring Andrastin C Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrastin C is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification for several proteins involved in cellular signaling, most notably the Ras family of small GTPases.[2] The Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival.[3][4] Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3]
By inhibiting FTase, this compound can prevent the farnesylation and subsequent membrane localization of Ras, thereby blocking its downstream signaling and oncogenic activity. This mechanism of action makes this compound and other farnesyltransferase inhibitors (FTIs) promising candidates for anticancer drug development.
These application notes provide detailed protocols for cell-based assays to measure the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.
Key Concepts and Signaling Pathway
The primary target of this compound is farnesyltransferase, a key enzyme in the Ras signaling pathway. Understanding this pathway is crucial for interpreting the results of cell-based assays.
Ras Signaling Pathway and Farnesyltransferase Inhibition
Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). For Ras to become biologically active, it must undergo a series of post-translational modifications, with farnesylation being the initial and essential step. Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of Ras. This modification, along with subsequent proteolytic cleavage, carboxymethylation, and sometimes palmitoylation, facilitates the anchoring of Ras to the inner leaflet of the plasma membrane. Membrane localization is a prerequisite for Ras to interact with its downstream effectors and propagate signals.
This compound, as a farnesyltransferase inhibitor, competitively blocks the active site of FTase, preventing the farnesylation of Ras and other farnesylated proteins. This inhibition leads to the accumulation of unprocessed Ras in the cytoplasm, rendering it unable to participate in signaling cascades. The major downstream effector pathways of Ras include the Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis. By disrupting these pathways, this compound can induce anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound from an in-vitro enzymatic assay and the cytotoxic activities of a structurally related andrastin-type meroterpenoid, Penimeroterpenoid A, in various cancer cell lines. This data provides a reference for the expected potency of this compound in cell-based assays.
Table 1: In-Vitro Farnesyltransferase Inhibitory Activity of Andrastins
| Compound | IC50 (µM) |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| This compound | 13.3 |
| Data from Omura et al., 1996 |
Table 2: Cytotoxic Activity (IC50) of Penimeroterpenoid A (an Andrastin analog) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 82.61 ± 3.71 |
| HCT116 | Colon Cancer | 78.63 ± 2.85 |
| SW480 | Colon Cancer | 95.54 ± 1.46 |
| T24 | Bladder Carcinoma | > 100 |
| HeLa | Cervical Carcinoma | > 100 |
| MCF-7 | Breast Cancer | > 100 |
| Data from Liu et al., 2021 |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on cancer cell lines.
Experimental Workflow
The general workflow for evaluating the activity of this compound involves treating cancer cells with the compound and then assessing its effects using various cell-based assays.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (blank).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells).
-
Wash the attached cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, simply collect the cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer from the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
The cell population will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in the this compound-treated samples to the vehicle control.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation as described in the apoptosis assay protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire the data on a linear scale.
-
A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Compare the cell cycle distribution of this compound-treated cells with the vehicle control to identify any cell cycle arrest.
-
References
- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Andrastin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a member of the andrastin family of meroterpenoid natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. These compounds are primarily produced by various species of the Penicillium fungus, including Penicillium roqueforti and Penicillium chrysogenum. This document provides a detailed experimental protocol for the extraction, purification, and preliminary characterization of this compound for research and drug development purposes.
Biosynthetic Pathway of Andrastin A (Precursor to this compound)
The biosynthesis of andrastins begins with the precursor 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including those catalyzed by a non-ribosomal peptide synthetase-polyketide synthase (NR-PKS), methyltransferase, and terpene cyclase, lead to the formation of the andrastin scaffold. While the complete pathway to this compound is not fully elucidated, it is understood to diverge from the Andrastin A pathway through subsequent enzymatic modifications.
Caption: Biosynthetic pathway leading to Andrastin A and the proposed divergence to this compound.
Quantitative Data Summary
Precise quantitative yields for this compound are not widely reported in the public literature. However, data for the closely related Andrastin A can provide a useful benchmark for expected production levels.
| Compound | Producing Organism | Production Level | Reference |
| Andrastin A | Penicillium roqueforti CECT 2905 | 61 µg/g of fungal culture | [1] |
Note: The yield of this compound is expected to be in a similar range but will vary depending on the specific Penicillium strain and fermentation conditions. Optimization of culture conditions is crucial for maximizing the yield of the target compound.
Experimental Protocols
The following protocols are based on established methods for the extraction and purification of andrastin-type meroterpenoids from Penicillium species.
Fungal Fermentation
This protocol describes the solid-state fermentation of a Penicillium species for the production of this compound.
Materials:
-
Penicillium sp. culture (e.g., P. roqueforti or a marine-derived strain)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production medium: Rice
-
Erlenmeyer flasks (250 mL and 1 L)
-
Incubator
Procedure:
-
Activation of Fungal Strain: Inoculate the Penicillium sp. onto a PDA plate and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
Solid-State Fermentation:
-
Place 100 g of rice and 150 mL of distilled water into several 1 L Erlenmeyer flasks and autoclave.
-
Inoculate each flask with 10 mL of the seed culture.
-
Incubate the flasks under static conditions at 25°C for 21-30 days in the dark.
-
Extraction of this compound
This protocol details the extraction of this compound from the solid-state fermentation culture.
Materials:
-
Fermented rice culture
-
Ethyl acetate (B1210297) (EtOAc)
-
Large beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Combine the entire content of the fermentation flasks into a large beaker.
-
Add ethyl acetate to the fermented rice culture at a ratio of 3:1 (v/w).
-
Macerate and stir the mixture at room temperature for 24 hours.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Filter the combined ethyl acetate extracts to remove the solid rice material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using column chromatography.
3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: Petroleum ether and acetone (B3395972) (gradient elution)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.
-
Collect fractions of approximately 20-30 mL.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the fractions containing the target compound and concentrate them using a rotary evaporator.
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Partially purified this compound fraction
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) (ACN) and water (H₂O)
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 45% ACN in water).
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile in water. A suggested gradient is from 45% to 60% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Concentrate the purified fraction to obtain pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound from Penicillium sp.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.
By following these detailed protocols, researchers can successfully extract and purify this compound for further biological evaluation and drug development studies.
References
Application Notes and Protocols for Andrastin C in Ras Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers, found in approximately 30% of all human cancers. The proper function and cellular localization of Ras proteins are dependent on a series of post-translational modifications, initiated by the farnesylation of a cysteine residue in the C-terminal CAAX motif. This modification is catalyzed by the enzyme farnesyltransferase (FTase). Inhibition of FTase presents a promising therapeutic strategy to counteract the effects of oncogenic Ras.
Andrastin C, a metabolite produced by Penicillium sp. FO-3929, has been identified as a potent inhibitor of protein farnesyltransferase.[1] By blocking the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby inhibiting downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These application notes provide a comprehensive guide for utilizing this compound in Ras signaling pathway research, including detailed protocols for key experiments and templates for data presentation.
Mechanism of Action
This compound acts as a competitive inhibitor of farnesyltransferase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX box on Ras proteins. This inhibition disrupts the initial and essential step for Ras membrane association. Unfarnesylated Ras remains in the cytosol, unable to be activated by upstream signals at the plasma membrane and incapable of engaging its downstream effectors. This leads to the suppression of oncogenic signaling pathways that drive tumor growth and survival.
Data Presentation
Farnesyltransferase Inhibition by Andrastins
| Compound | IC50 (µM) against Protein Farnesyltransferase |
| Andrastin A | 24.9[1] |
| Andrastin B | 47.1[1] |
| This compound | 13.3 [1] |
Cell Viability Assay (Template)
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| e.g., HCT-116 | Colon Carcinoma | User-determined value |
| e.g., A549 | Lung Carcinoma | User-determined value |
| e.g., MCF-7 | Breast Adenocarcinoma | User-determined value |
| e.g., Panc-1 | Pancreatic Carcinoma | User-determined value |
Western Blot Analysis of Ras Downstream Signaling (Template)
| Cell Line | Treatment (this compound Conc., 24h) | p-MEK (Normalized Intensity) | p-ERK (Normalized Intensity) |
| e.g., HCT-116 | Vehicle Control (DMSO) | 1.00 | 1.00 |
| 10 µM | User-determined value | User-determined value | |
| 25 µM | User-determined value | User-determined value | |
| 50 µM | User-determined value | User-determined value |
Mandatory Visualizations
References
Application of Andrastin C in Antimicrobial Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C is a member of the andrastin-type meroterpenoid family of natural products, which are characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton.[1] These compounds are typically isolated from various fungi, particularly of the Penicillium genus.[1][2][3] The andrastin family, including this compound, has garnered significant interest within the scientific community due to a range of observed biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a summary of the reported antimicrobial applications of this compound and related analogs, complete with quantitative data and detailed experimental protocols for researchers interested in exploring their antimicrobial potential.
Antimicrobial Activity of Andrastin Analogs
Andrastin-type meroterpenoids have demonstrated notable antimicrobial activity, particularly against phytopathogenic fungi.[2] Several studies have reported the Minimum Inhibitory Concentration (MIC) values for this compound and its structural analogs against a variety of bacterial and fungal strains. The data suggests that the antimicrobial spectrum and potency can vary significantly between different andrastin derivatives.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and other closely related andrastin compounds against various microorganisms. This data is crucial for comparative analysis and for guiding future research into the antimicrobial applications of these compounds.
| Compound | Test Organism | Strain | MIC (µg/mL) | Reference |
| This compound (as compound 13) | Penicillium italicum | N/A | >50 | [2] |
| Colletotrichum gloeosporioides | N/A | >50 | [2] | |
| Bacillus subtilis | N/A | >50 | [2] | |
| Staphylococcus aureus | N/A | >50 | [2] | |
| Salmonella typhimurium | N/A | >50 | [2] | |
| Pseudomonas aeruginosa | N/A | >50 | [2] | |
| Andrastin A (as compound 7) | Penicillium italicum | N/A | 6.25 | [2] |
| Colletotrichum gloeosporioides | N/A | 3.13 | [2] | |
| Bacillus subtilis | N/A | 25 | [2] | |
| Staphylococcus aureus | N/A | 25 | [2] | |
| Salmonella typhimurium | N/A | 3.13 | [2] | |
| Pseudomonas aeruginosa | N/A | 25 | [2] | |
| Andrastin G (as compound 3) | Bacillus paratyphosus B | N/A | >50 | [3] |
| Bacillus megaterium | N/A | >50 | [3] | |
| 10-demethylated andrastone A (as compound 2) | Bacillus megaterium | N/A | 6.25 | [3][4] |
| Citreohybridone A (as compound 5) | Bacillus paratyphosus B | N/A | 6.25 | [3][4] |
Note: The antimicrobial activity of this compound itself was found to be less potent in the cited study compared to other analogs like Andrastin A.
Mechanism of Action
The precise molecular mechanism of action for this compound's antimicrobial properties has not been extensively detailed in the available literature. Generally, antimicrobial agents can act through various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Drugs like β-lactams interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6]
-
Disruption of Membrane Function: Some antimicrobials, such as polymyxins, can disrupt the integrity of the bacterial cell membrane, leading to cell death.[6]
-
Inhibition of Protein Synthesis: Antibiotics like aminoglycosides and tetracyclines target the bacterial ribosome, preventing the synthesis of essential proteins.[5]
-
Inhibition of Nucleic Acid Synthesis: Quinolones and rifamycins (B7979662) are examples of drugs that inhibit DNA replication and RNA transcription, respectively.[5]
-
Inhibition of Metabolic Pathways: Sulfonamides, for instance, block the synthesis of folic acid, a crucial metabolite for bacterial growth.[6]
Further research is required to elucidate the specific cellular targets and signaling pathways affected by this compound in susceptible microorganisms.
Experimental Protocols
The following protocols are based on standardized methods for determining the antimicrobial activity of compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This is a standard method for quantifying the antimicrobial activity of a compound.[7]
Materials:
-
This compound (or analog) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Positive control (e.g., a known antibiotic like ciprofloxacin)
-
Negative control (medium with microbial inoculum only)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume). b. The concentration range should be sufficient to determine the MIC (e.g., from 100 µg/mL down to 0.78 µg/mL).
-
Inoculum Preparation: a. Grow the test microorganism in the appropriate broth overnight at the optimal temperature. b. Dilute the overnight culture to achieve a standardized cell density, typically 5 x 10^5 CFU/mL for bacteria.
-
Inoculation: a. Add 50 µL (or 100 µL) of the standardized microbial inoculum to each well of the microtiter plate, including the positive and negative control wells. This will bring the final volume in each well to 100 µL (or 200 µL).
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] b. Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). c. A growth indicator dye, such as resazurin (B115843) or INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride), can also be used to facilitate the determination of cell viability.[8]
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC Determination of this compound.
Putative General Mechanisms of Antimicrobial Action
This diagram illustrates potential, generalized mechanisms through which an antimicrobial compound like this compound might exert its effects on a bacterial cell. The specific pathway for this compound is yet to be determined.
Caption: Potential Antimicrobial Mechanisms of Action.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. [mdpi.com]
- 2. Hemiacetalmeroterpenoids A–C and Astellolide Q with Antimicrobial Activity from the Marine-Derived Fungus Penicillium sp. N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Three new andrastin derivatives from the endophytic fungus Penicillium vulpinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Andrastin C: A Tool for Interrogating Protein Prenylation
Application Notes and Protocols for Researchers
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins. This modification is catalyzed by a family of enzymes known as protein prenyltransferases, which include farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II). Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways that regulate cell growth, differentiation, and proliferation. The Ras superfamily of small GTPases, which are central to many of these pathways and are frequently mutated in human cancers, are prominent examples of prenylated proteins.[1]
Andrastin C is a meroterpenoid natural product isolated from Penicillium sp. that has been identified as a potent inhibitor of protein farnesyltransferase.[2][3] By specifically targeting FTase, this compound serves as a valuable chemical tool for researchers to investigate the functional consequences of inhibiting protein farnesylation. Its ability to disrupt the prenylation of key signaling proteins, such as Ras, makes it a subject of interest in cancer research and drug development. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying protein prenylation.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against protein farnesyltransferase has been determined in vitro. The following table summarizes the reported IC50 values.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Protein Farnesyltransferase | 13.3 | [2] |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [2] |
| Andrastin B | Protein Farnesyltransferase | 47.1 |
Signaling Pathways and Experimental Workflows
Ras-Raf-MEK-ERK Signaling Pathway Inhibition by this compound
Protein farnesylation is a prerequisite for the membrane localization and subsequent activation of Ras proteins. By inhibiting farnesyltransferase, this compound prevents the attachment of the farnesyl group to Ras, leading to its mislocalization and inactivation. This, in turn, blocks the downstream signaling cascade, including the Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the effects of this compound on protein prenylation and downstream signaling involves a combination of in vitro and cell-based assays.
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Inhibition Assay
This protocol is adapted from commercially available fluorescence-based FTase assay kits and can be used to determine the IC50 value of this compound. The assay measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Dansylated-GCVLS peptide substrate (or similar fluorescently labeled CaaX peptide)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (e.g., excitation ~340 nm, emission ~485 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to achieve the desired final concentrations. A DMSO control (0 µM this compound) should be included.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the desired concentration of this compound or DMSO control. Add recombinant FTase to each well. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Dansylated-GCVLS peptide substrate and FPP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Protein Prenylation Inhibition by Western Blot
This protocol allows for the detection of unprocessed (non-farnesylated) proteins, which accumulate in cells treated with this compound. Unprocessed proteins typically exhibit a slight upward mobility shift on SDS-PAGE compared to their mature, farnesylated counterparts. HDJ-2 (a farnesylated chaperone protein) and Ras are common markers.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDJ-2, anti-Ras, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plates, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HDJ-2 or anti-Ras) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the mobility shift of HDJ-2 or Ras to assess the inhibition of farnesylation.
-
To analyze downstream signaling, probe separate blots with antibodies against phosphorylated and total ERK.
-
Protocol 3: Visualizing Ras Mislocalization by Immunofluorescence
This protocol is designed to visualize the subcellular localization of Ras, which is expected to be mislocalized from the plasma membrane to cytosolic compartments upon treatment with this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Ras
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Treat the cells with an effective concentration of this compound (determined from western blot experiments) or DMSO for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the subcellular localization of Ras using a fluorescence microscope. Compare the membrane localization in control cells to the cytosolic and/or perinuclear localization in this compound-treated cells.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of protein farnesylation in cellular processes. Its ability to inhibit farnesyltransferase provides a means to dissect the functions of farnesylated proteins, particularly Ras, and their downstream signaling pathways. The protocols provided herein offer a framework for researchers to utilize this compound to investigate the biochemical and cellular consequences of inhibiting this critical post-translational modification. These studies can contribute to a deeper understanding of the signaling networks that govern cell fate and may aid in the development of novel therapeutic strategies for diseases driven by aberrant protein prenylation, such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Andrastin C
Introduction
Andrastin C is a meroterpenoid natural product belonging to the andrastin family, which are known for their diverse biological activities. These compounds are often produced by various fungi, including species of Penicillium. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in research, natural product discovery, and potential pharmaceutical applications. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound, based on established methods for related compounds and general chromatographic principles.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, mycotoxin research, and pharmaceutical quality control.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure accurate and reproducible results by effectively extracting this compound from the sample matrix and removing potential interferences.
1.1. Extraction from Fungal Culture or Biomass:
-
Weigh approximately 1 gram of the lyophilized fungal mycelium or solid-state fermentation culture.
-
Add 20 mL of a suitable organic solvent such as methanol (B129727) or ethyl acetate.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
1.2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
HPLC Method Parameters
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required to achieve the desired separation and sensitivity for specific sample matrices.
| Parameter | Recommended Condition |
| Instrument | Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A linear gradient starting from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD or UV-Vis Detector. Monitor at 220 nm and 254 nm for initial method development. The optimal wavelength should be determined by analyzing the UV spectrum of the this compound standard. |
Method Validation
For quantitative analysis, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by spike and recovery experiments. | Recovery between 80% and 120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). | RSD < 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 25 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low | Insert Data | Insert Data | Insert Data |
| Medium | Insert Data | Insert Data | Insert Data |
| High | Insert Data | Insert Data | Insert Data |
Visualizations
Caption: Workflow for the preparation and analysis of this compound by HPLC.
This comprehensive application note provides a detailed protocol for the HPLC analysis of this compound. The proposed method, along with the guidelines for validation, will enable researchers and scientists to accurately quantify this compound in various samples, thereby supporting further research and development in the field of natural products and pharmaceuticals.
Application Notes and Protocols for Determining the IC50 Value of Andrastin C against Farnesyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a meroterpenoid isolated from Penicillium sp., has been identified as a potent inhibitor of protein farnesyltransferase (FTase).[1][2] FTase is a critical enzyme in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases.[3] The farnesylation of Ras proteins is essential for their localization to the plasma membrane and their subsequent role in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling pathway is implicated in approximately 30% of human cancers, making FTase a compelling target for anticancer drug development.
These application notes provide a summary of the inhibitory activity of this compound against farnesyltransferase and a detailed protocol for determining its IC50 value using a Scintillation Proximity Assay (SPA).
Quantitative Data Summary
The inhibitory activities of Andrastin A, B, and C against protein farnesyltransferase are summarized in the table below. This compound exhibits the most potent inhibition among the three related compounds.
| Compound | IC50 (µM) against Farnesyltransferase | Source |
| Andrastin A | 24.9 | |
| Andrastin B | 47.1 | |
| This compound | 13.3 |
Signaling Pathway
Farnesyltransferase plays a crucial role in the initial step of the Ras signaling cascade. The enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX box of the Ras protein. This lipidation is the first and most critical modification that enables Ras to anchor to the inner surface of the plasma membrane. Once localized to the membrane, Ras can be activated by upstream signals (e.g., from growth factor receptors) and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation. Farnesyltransferase inhibitors, like this compound, block this initial farnesylation step, thereby preventing Ras from reaching the membrane and interrupting the oncogenic signaling cascade.
Caption: Farnesyltransferase in the Ras Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound against farnesyltransferase using a Scintillation Proximity Assay (SPA). This method is widely used for high-throughput screening of enzyme inhibitors.
Principle of the Scintillation Proximity Assay (SPA)
The SPA for farnesyltransferase measures the incorporation of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]-FPP) into a biotinylated peptide substrate (e.g., biotin-GCVLS). The biotinylated peptide, when farnesylated, is captured by streptavidin-coated SPA beads. The proximity of the incorporated tritium (B154650) to the scintillant within the SPA bead results in the emission of light, which is detected by a scintillation counter. Unreacted [³H]-FPP in the solution is too far from the beads to generate a signal. An inhibitor of FTase, such as this compound, will prevent the farnesylation of the peptide, leading to a decrease in the SPA signal.
Materials and Reagents
-
Enzyme: Recombinant human farnesyltransferase (FTase)
-
Substrates:
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., biotin-GCVLS)
-
-
Inhibitor: this compound, dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Stop Reagent: 2% (w/v) SDS in 50 mM EDTA
-
Detection System: Streptavidin-coated SPA beads
-
Instrumentation: Liquid scintillation counter (e.g., MicroBeta)
-
Labware: 96-well or 384-well microplates (white, flat-bottom)
Experimental Workflow
Caption: Workflow for IC50 Determination using SPA.
Step-by-Step Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 0.01 µM).
-
-
Assay Setup:
-
To each well of a microplate, add 1 µL of the diluted this compound or DMSO for the control (0% inhibition) and blank (100% inhibition) wells.
-
Add 20 µL of Assay Buffer containing the appropriate concentration of farnesyltransferase to each well, except for the blank wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a substrate mix containing [³H]-FPP and the biotinylated peptide in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 10 µL of the Stop Reagent to each well.
-
Add 50 µL of a suspension of streptavidin-coated SPA beads in Assay Buffer to each well.
-
Seal the plate and incubate for at least 30 minutes at room temperature to allow the biotinylated product to bind to the SPA beads.
-
Centrifuge the plate briefly to settle the beads.
-
-
Data Acquisition:
-
Measure the light output from each well using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of farnesylated peptide.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * [1 - (Sample CPM - Blank CPM) / (Control CPM - Blank CPM)]
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of farnesyltransferase activity.
-
Conclusion
This compound is a potent inhibitor of farnesyltransferase with a reported IC50 value of 13.3 µM. The provided Scintillation Proximity Assay protocol offers a robust and high-throughput method for determining the inhibitory activity of compounds like this compound. This information is valuable for researchers in oncology and drug discovery who are focused on targeting the Ras signaling pathway. The detailed methodology and workflows presented here can be adapted for the screening and characterization of other potential farnesyltransferase inhibitors.
References
Andrastin C: In Vivo Animal Study Protocols Remain Undefined
Despite interest in the Andrastin family of compounds for their potential therapeutic properties, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo animal studies specifically investigating Andrastin C.
To date, research on this compound has primarily focused on its isolation, chemical characterization, and in vitro activities. Andrastins A, B, and C were first identified as protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929.[1] Farnesyltransferase inhibitors are a class of drugs that have been explored for their potential in cancer therapy.
While related andrastin-type meroterpenoids have demonstrated cytotoxic effects against various cancer cell lines and immunosuppressive activities in vitro, specific data detailing the effects of this compound in a living organism is not yet available in published research.[2][3] The existing literature does not provide information on appropriate animal models, effective dosage, routes of administration, or treatment duration for in vivo studies of this compound.
Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this compound in vivo studies as requested. Furthermore, without in vivo data, the specific signaling pathways modulated by this compound in a complex biological system cannot be delineated.
Researchers and drug development professionals interested in the therapeutic potential of this compound will need to conduct foundational preclinical research to establish its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in animal models. Such studies would be the first step towards any potential clinical application.
General Information on Andrastins
The Andrastin family of compounds are meroterpenoids, which are natural products of mixed biosynthetic origin. They are produced by various fungi, including species of Penicillium.[1][4] Some members of this family, like Andrastin A, have been shown to inhibit protein farnesyltransferase, an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. Additionally, some andrastin analogues have been found to possess immunosuppressive properties.
Future Directions
The development of in vivo treatment protocols for this compound would require a systematic approach, beginning with:
-
Preliminary in vitro studies: To confirm its biological activity and establish a rationale for in vivo testing.
-
Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted in an animal model.
-
Toxicity studies: To determine safe dosage ranges.
-
Efficacy studies: To evaluate its therapeutic effect in relevant disease models, such as xenograft or genetically engineered mouse models of cancer.
Below is a generalized workflow diagram for the preclinical development of a novel compound like this compound.
Caption: A generalized workflow for the preclinical development of a new chemical entity.
As research progresses and in vivo data for this compound becomes available, detailed application notes and protocols can be developed to guide further investigation.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Andrastin C Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrastin C, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potential as a lead compound in drug discovery. These natural products, primarily isolated from various Penicillium species, exhibit a unique and complex 6-6-6-5 fused ring system.[1] Notably, this compound and its analogs have been identified as inhibitors of protein farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[2][3][4] The Ras family of small GTPases are key regulators of cell growth, differentiation, and survival, and their aberrant signaling is implicated in numerous human cancers. By inhibiting FTase, andrastins can disrupt Ras function, making them promising candidates for the development of novel anti-cancer therapeutics.[4]
The synthesis of this compound derivatives is a critical step in elucidating the structure-activity relationships (SAR) that govern their biological activity. By systematically modifying the andrastin scaffold, researchers can identify the key structural motifs responsible for potent and selective FTase inhibition. This knowledge is invaluable for the design of more effective and drug-like analogs with improved pharmacological properties. These application notes provide an overview of the synthesis of the this compound core structure and protocols for key biological assays to facilitate SAR studies.
Structure-Activity Relationship Data
The inhibitory activity of this compound and its naturally occurring derivatives against protein farnesyltransferase provides a foundation for understanding their SAR. The following table summarizes the reported IC50 values for selected andrastins.
| Compound | R1 | R2 | R3 | IC50 (µM) against Protein Farnesyltransferase | Reference |
| Andrastin A | OAc | H | O | 24.9 | |
| Andrastin B | OH | H | O | 47.1 | |
| This compound | H | H | O | 13.3 | |
| Andrastin D | H | OH | H, OH (enol) | Not explicitly stated, but identified as an FTase inhibitor |
Note: The core andrastin structure is provided for reference. The table highlights the substitutions at key positions that influence the inhibitory activity. The lower IC50 value of this compound suggests that the absence of the acetyl group at R1 and the ketone at R3 compared to Andrastin A and B may be favorable for FTase inhibition. Further synthesis of a diverse range of derivatives is necessary to build a comprehensive SAR model.
Experimental Protocols
The following protocols are adapted from methodologies reported in the literature for the synthesis of the andrastin scaffold and for assessing the biological activity of its derivatives.
Protocol 1: Synthesis of the Andrastin Core Scaffold
This protocol outlines key steps toward the synthesis of the tetracyclic core of this compound, which can be further modified to generate a library of derivatives. The synthesis involves the construction of the C and D rings followed by the formation of the A and B rings.
Materials:
-
n-Butyllithium (BuLi) in hexanes
-
Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Lithium aluminum hydride (LAH)
-
Triflic acid
-
Sodium borohydride (B1222165) (NaBH4)
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure (Key Steps):
-
Methylation of Ketone Intermediate:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding BuLi (1.62 M in hexanes, 0.4 mL, 0.64 mmol) to a solution of diisopropylamine (0.1 mL, 0.7 mmol) in THF (5 mL) at -78 °C.
-
To the LDA solution, add a solution of the ketone precursor (178.5 mg, 0.457 mmol) and HMPA (0.1 mL, 0.56 mmol) in THF (1 mL) dropwise at -78 °C.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add MeI (0.1 mL, 1.58 mmol).
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, and purify by silica gel chromatography.
-
-
Reduction and Protection:
-
Reduce the carbonyl groups of the resulting intermediate with LAH in THF.
-
Perform an allylic oxidation to introduce a hydroxyl group.
-
Protect the newly formed alcohol with benzyl trichloroacetimidate using a catalytic amount of triflic acid to yield a protected alcohol.
-
-
Stereoselective Reduction (Luche Reduction):
-
Dissolve the protected intermediate in a mixture of MeOH and DCM.
-
Add CeCl3·7H2O and stir until dissolved.
-
Cool the solution to -78 °C and add NaBH4 in portions.
-
Stir the reaction at -78 °C until completion, as monitored by TLC.
-
Quench the reaction with acetone (B3395972) and allow it to warm to room temperature.
-
Purify the resulting allylic alcohol by silica gel chromatography to obtain a single stereoisomer.
-
Note: This protocol describes the synthesis of a key intermediate. Further steps, including cyclization and functional group manipulations, are required to complete the total synthesis of this compound. These steps provide opportunities for introducing diversity to generate derivatives for SAR studies.
Protocol 2: In Vitro Protein Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of synthesized this compound derivatives against human FTase.
Materials:
-
Human farnesyltransferase (recombinant)
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated-lamin B peptide substrate (biotin-KRASCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound derivatives (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Europium-labeled anti-biotin antibody
-
DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing FTase, FPP, and the biotinylated-lamin B peptide substrate in the assay buffer.
-
Add varying concentrations of the this compound derivatives (or DMSO as a control) to the wells of a microplate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add a Europium-labeled anti-biotin antibody and incubate.
-
Wash the plate again and add an enhancement solution.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence using a DELFIA plate reader.
-
Calculate the percent inhibition for each concentration of the derivative compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Ras and Inhibition by this compound Derivatives
Caption: Inhibition of the Ras signaling pathway by this compound derivatives.
Synthetic Workflow for this compound Derivatives
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Andrastin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Andrastin C in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a meroterpenoid, a class of natural products with a structure that includes a steroid-like core.[1][2] Like many other steroid-like and hydrophobic compounds, this compound inherently has poor aqueous solubility. This can lead to precipitation when added to aqueous buffers, affecting the accuracy and reproducibility of experimental results.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
While specific data for this compound is limited, its close analog, Andrastin A, is soluble in several organic solvents. Based on this, this compound is likely soluble in:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Ethyl acetate (B1210297) (EtOAc)
-
Chloroform
Andrastin A is reported to be insoluble in water and hexane.[3] It is recommended to start with DMSO as it is a common solvent for preparing stock solutions of hydrophobic compounds for biological assays.
Q3: What is the recommended starting concentration for a stock solution of this compound?
A common starting concentration for a stock solution of a new hydrophobic compound is 10 mM in 100% DMSO. This provides a concentrated stock that can be diluted to the final working concentration in the aqueous buffer, minimizing the final concentration of the organic solvent.
Q4: My this compound precipitates when I add the stock solution to my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (ideally ≤ 1%) to avoid solvent effects on your biological system.
-
Use a pre-warmed buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.
-
Employ sonication: After adding the stock solution to the buffer, brief sonication can help to disperse the compound and facilitate dissolution.
-
Consider formulation strategies: For persistent solubility issues, more advanced formulation techniques may be necessary. These can include the use of cyclodextrins, liposomes, or other solubilizing agents.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the organic solvent. | Insufficient solvent volume or inappropriate solvent. | 1. Increase the volume of the solvent (e.g., DMSO) incrementally.2. Try gentle warming (e.g., to 37°C) and vortexing.3. If DMSO fails, try another recommended solvent like DMF or ethanol.[4] |
| The compound dissolves in the organic solvent but precipitates immediately upon addition to the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the final working concentration of this compound.2. Increase the final percentage of the co-solvent (e.g., DMSO from 0.1% to 0.5% or 1%), being mindful of its potential effects on the experiment.3. Add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| The working solution is initially clear but becomes cloudy or shows precipitation over time. | The compound is supersaturated and is slowly precipitating out of the solution. | 1. Prepare the working solution fresh just before use.2. If the experiment is long, consider if a lower, more stable concentration can be used.3. Investigate the use of solubility enhancers like cyclodextrins. |
| Inconsistent experimental results are observed. | Micro-precipitation of this compound is occurring, leading to variations in the effective concentration. | 1. Visually inspect the working solutions for any signs of precipitation before each use.2. Filter the final working solution through a 0.22 µm syringe filter compatible with the organic solvent used.3. Follow a highly consistent protocol for preparing the working solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 472.6 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh 4.73 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Aliquot the required volume of the aqueous buffer into a new tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Use the working solution immediately for your experiment.
Note: The final concentration of DMSO in this example would be 0.1%.
Signaling Pathways and Workflows
Logical Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the steps to dissolve this compound and troubleshoot precipitation issues.
Conceptual Diagram of Solubility Enhancement Strategies
Caption: A diagram illustrating various methods to overcome the poor aqueous solubility of this compound.
References
preventing degradation of Andrastin C during storage and handling
Disclaimer: Specific stability data for Andrastin C is not extensively available in public literature. The following guidance is based on the chemical structure of this compound, general principles of organic chemistry, and established practices for handling similar compounds like meroterpenoids and steroid esters. It is crucial for researchers to perform their own stability studies for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For short-term storage, solutions of this compound in anhydrous aprotic solvents (e.g., DMSO, anhydrous ethanol) can be stored at -20°C for a limited time, though stability in solution should be experimentally verified.
Q2: I left my this compound solution at room temperature for a few hours. Is it still usable?
A2: While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The stability of this compound at room temperature, especially in solution, is not well-established. We recommend running a quality control check, such as HPLC or LC-MS, to assess the purity of the compound before use. For critical experiments, it is always best to use freshly prepared solutions or solutions that have been properly stored.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, this compound has several functional groups susceptible to degradation:
-
Acetate (B1210297) Ester: The acetate group at the 3-position is prone to hydrolysis, especially under acidic or basic conditions, which would yield Andrastin D.[1]
-
Methyl Ester: The methyl ester at the 14-position can also be hydrolyzed, though it may be more stable than the acetate ester.
-
Enol and Hydroxy Groups: These groups can be susceptible to oxidation.
-
Unsaturated System: The conjugated system in the molecule might be sensitive to photodegradation.
Q4: Which solvents should I use to prepare this compound solutions?
A4: For stock solutions, high-purity, anhydrous aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol (B145695) are recommended. For aqueous experimental buffers, it is advisable to prepare fresh solutions from a concentrated stock just before use. The pH of the aqueous buffer should be kept near neutral if possible, as acidic or basic conditions can accelerate hydrolysis of the ester groups.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be monitored by chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When analyzing a sample, the appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Perform a time-course stability study of this compound in your specific experimental buffer to determine its stability window. |
| I see extra peaks in my HPLC/LC-MS analysis of an old sample. | The sample has degraded during storage. | Discard the old sample and use a fresh, properly stored sample. If you need to identify the degradation products, consider forced degradation studies to generate and characterize them. |
| The solubility of my this compound seems to have decreased. | This could be due to degradation and formation of less soluble products, or precipitation from a supersaturated solution. | Ensure the storage solvent is anhydrous and that the compound is fully dissolved. If solubility issues persist, it may be a sign of degradation. |
Quantitative Data on Stability (Template)
| Condition | Timepoint | This compound Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C (Solid) | 0 months | 99.5 | Not Detected | Not Detected |
| 6 months | ||||
| 12 months | ||||
| 4°C (in DMSO) | 0 hours | 99.5 | Not Detected | Not Detected |
| 24 hours | ||||
| 72 hours | ||||
| Room Temp (in PBS, pH 7.4) | 0 hours | 99.5 | Not Detected | Not Detected |
| 2 hours | ||||
| 8 hours |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
2. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a C18 column
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound (in a suitable solvent) at 60°C for 24 hours.
-
Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a calibrated light source (e.g., ICH option 2 photostability chamber) for a defined period.
-
Keep control samples wrapped in aluminum foil to protect from light.
-
Prepare solutions for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC or LC-MS method.
-
Use a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid for better peak shape).
-
Monitor at a suitable wavelength (e.g., 254 nm) or by mass spectrometry.
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for an this compound stability study.
Caption: Troubleshooting guide for unexpected experimental results.
References
Optimizing the Chemical Synthesis of Andrastin C: A Technical Support Resource
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Andrastin C presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during its chemical synthesis, with a focus on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic reactions in the total synthesis of (±)-Andrastin C?
The total synthesis of (±)-Andrastin C, as reported by Okamoto et al., hinges on two critical transformations: a stereoselective intramolecular Diels-Alder reaction to construct the core polycyclic framework, and a subsequent intramolecular carbonyl-ene reaction to form a key five-membered ring.[1] The efficiency of these steps is paramount for the overall success of the synthesis.
Q2: What are some common challenges in forming the polycyclic core via the intramolecular Diels-Alder reaction?
The primary challenges in the intramolecular Diels-Alder reaction for complex terpenes like this compound include achieving the desired stereoselectivity, managing the reactivity of the diene and dienophile, and preventing side reactions such as dimerization or decomposition under thermal conditions. The conformation of the tether connecting the diene and dienophile plays a crucial role in controlling the stereochemical outcome.
Q3: Why is a Lewis acid necessary for the intramolecular carbonyl-ene reaction in this synthesis?
The intramolecular carbonyl-ene reaction in the this compound synthesis involves a non-activated alkene. Such reactions typically require high temperatures to overcome the activation energy barrier.[2] Lewis acids are employed to activate the carbonyl group, thereby lowering the activation energy and allowing the reaction to proceed at a much lower temperature (e.g., -78 °C), which enhances selectivity and prevents degradation of the substrate.[2][3]
Troubleshooting Guide
Intramolecular Diels-Alder Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the Diels-Alder adduct. | - Insufficient thermal energy.- Decomposition of starting material at high temperatures.- Incorrect solvent choice. | - Gradually increase the reaction temperature in a sealed tube.- If decomposition occurs, consider using a Lewis acid catalyst at a lower temperature to promote the reaction.- Toluene (B28343) is a common solvent; however, xylenes (B1142099) or other higher-boiling, non-polar solvents can be explored. |
| Formation of undesired stereoisomers. | - The transition state geometry is not being effectively controlled.- The tether length and flexibility allow for multiple competing reaction pathways. | - The use of a Lewis acid can sometimes enhance facial selectivity.- Modifying the steric bulk of substituents near the reacting centers may favor the desired transition state. |
| Low yield of the desired product. | - Competing polymerization or intermolecular Diels-Alder reactions.- Product instability under the reaction conditions. | - Employ high-dilution conditions to favor the intramolecular pathway.- Reduce the reaction time and temperature to the minimum required for conversion to minimize product degradation. |
Intramolecular Carbonyl-Ene Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction or low yield. | - Inactive or insufficient Lewis acid.- Presence of water or other protic impurities that quench the Lewis acid.- The Lewis acid is not strong enough to activate the carbonyl group effectively. | - Use freshly opened or distilled Lewis acids. Ensure all glassware is rigorously dried.- Increase the equivalents of the Lewis acid.- Screen a variety of Lewis acids with different strengths (e.g., SnCl₄, TiCl₄, Me₂AlCl).[2] |
| Formation of side products. | - Rearrangement of the carbocation intermediate.- Elimination reactions.- Epimerization at adjacent stereocenters. | - Lower the reaction temperature to increase selectivity.- Use a bulkier Lewis acid to sterically hinder undesired reaction pathways.- Carefully control the reaction time and quenching procedure. |
| Difficulty in purifying the product. | - The product may be unstable on silica (B1680970) gel.- Close polarity of the product and starting material. | - Consider using a different stationary phase for chromatography (e.g., alumina, Florisil).- Recrystallization may be a more effective purification method if the product is a solid. |
Experimental Protocols
The following are simplified experimental protocols for the key reactions based on the synthesis of analogous complex terpenes.
Key Step 1: Intramolecular Diels-Alder Reaction
A solution of the triene precursor in toluene (0.01 M) is heated in a sealed tube at a specified temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Key Step 2: Intramolecular Carbonyl-Ene Reaction
To a solution of the aldehyde precursor in a dry, inert solvent such as dichloromethane (B109758) (0.02 M) at low temperature (-78 °C) under an argon atmosphere, a solution of a Lewis acid (e.g., SnCl₄, 1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at this temperature until the starting material is consumed, as indicated by TLC analysis. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations in the synthesis of this compound.
Table 1: Intramolecular Diels-Alder Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 180 | 24 | 65 |
| 2 | o-Xylene | 200 | 18 | 72 |
| 3 | Toluene | 220 | 12 | 70 |
Table 2: Intramolecular Carbonyl-Ene Reaction Conditions
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₄ (1.2) | CH₂Cl₂ | -78 | 2 | 85 |
| 2 | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 3 | 78 |
| 3 | Me₂AlCl (1.5) | Toluene | -78 | 4 | 81 |
Visualizations
Caption: Key stages in the synthesis of the this compound core structure.
Caption: A logical approach to troubleshooting low-yield reactions.
References
dealing with co-eluting impurities during Andrastin C chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Andrastin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a meroterpenoid, a type of natural product produced by fungi like Penicillium roqueforti.[1] It is known to be an inhibitor of farnesyltransferase, an enzyme implicated in cancer signaling pathways.[1][2] Accurate quantification and ensuring high purity are critical for its use in research and potential therapeutic applications, as co-eluting impurities can interfere with activity assays and safety assessments.
Q2: What are the likely co-eluting impurities with this compound?
During its production by fungi, several structurally similar analogues and biosynthetic precursors can be co-produced. These are the most common sources of co-eluting impurities. Examples include other andrastins (like Andrastin D) or related meroterpenoids.[2][3] These compounds often share the same core skeleton, differing only by minor substitutions, which makes their chromatographic separation challenging.
Q3: What type of HPLC column is recommended for this compound analysis?
A reverse-phase (RP) C18 column is the most common starting point for the analysis of moderately non-polar natural products like this compound. However, if co-elution with structurally similar impurities persists, exploring columns with different selectivities is recommended. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative pi-pi interactions that may resolve critical pairs. For more challenging separations, embedded polar group (EPG) columns can also provide a different selectivity.
Q4: How can I confirm if a peak is impure or just poorly shaped?
The best way to confirm co-elution is by using a mass spectrometer (MS) or a diode array detector (DAD).
-
DAD/PDA: A peak purity analysis can be performed. The software will analyze UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.
-
MS: A mass spectrometer can detect different mass-to-charge ratios (m/z) across the eluting peak, providing definitive evidence of co-elution. Visually, a shoulder on the peak or a "split" top are strong indicators of co-elution, distinct from the gradual slope of a tailing peak.
Troubleshooting Guide: Co-eluting Impurities
Problem: My chromatogram shows a peak shoulder or I suspect co-elution with my this compound peak.
Here is a systematic approach to troubleshoot and resolve the co-eluting peak.
Step 1: Confirm the Problem
-
Action: As detailed in FAQ Q4, use a DAD/PDA to run a peak purity analysis or analyze the peak by LC-MS to confirm if multiple components are present.
-
Rationale: This step ensures you are addressing a selectivity problem and not an issue like column overload or a damaged column frit, which can also cause peak distortion.
Step 2: Optimize the Mobile Phase
-
Action 2a: Adjust Solvent Strength (Isocratic). Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This increases the retention factor (k'), providing more time for the analytes to interact with the stationary phase, which can improve resolution.
-
Action 2b: Modify the Gradient. If using a gradient, decrease the ramp rate (make the gradient shallower) around the elution time of this compound. This can effectively separate closely eluting compounds.
-
Action 2c: Change the Organic Modifier. Switch the organic solvent. For example, if you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and resolve the co-eluting peaks.
Step 3: Change the Stationary Phase Chemistry
-
Action: If mobile phase optimization is insufficient, the most powerful way to change selectivity is to change the column. If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Biphenyl column.
-
Rationale: These columns introduce different retention mechanisms (e.g., pi-pi interactions) that can differentiate between structurally similar molecules like this compound and its analogues.
Step 4: Adjust Temperature
-
Action: Systematically vary the column temperature (e.g., try 30°C, 40°C, and 50°C).
-
Rationale: Temperature can affect the selectivity of a separation. Sometimes, increasing or decreasing the temperature can be enough to resolve two closely eluting peaks.
Data Presentation
The following table illustrates how changing the mobile phase composition can affect the retention and resolution of this compound and a hypothetical co-eluting impurity, "Impurity X."
| Method | Mobile Phase (Isocratic) | This compound Retention Time (min) | Impurity X Retention Time (min) | Resolution (Rs) |
| A | 70% Acetonitrile / 30% Water | 8.52 | 8.61 | 0.85 (Co-eluting) |
| B | 65% Acetonitrile / 35% Water | 10.25 | 10.55 | 1.60 (Resolved) |
| C | 60% Methanol / 40% Water | 12.10 | 12.85 | 2.15 (Well-Resolved) |
Resolution (Rs) < 1.5 is generally considered unresolved or poorly resolved.
Experimental Protocols
Protocol: Reverse-Phase HPLC Method Development for this compound Purity
This protocol outlines a systematic approach to developing a stability-indicating HPLC method capable of resolving this compound from potential co-eluting impurities.
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter.
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detector: DAD/PDA at 254 nm.
-
Run a broad scouting gradient to determine the approximate elution time of this compound (e.g., 5% to 95% B over 20 minutes).
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient focused around the elution of the main peak.
-
Example: If this compound elutes at 60% B in the scouting run, design a new gradient like:
-
0-2 min: Hold at 45% B
-
2-15 min: Linear gradient from 45% to 75% B
-
15-17 min: Ramp to 95% B and hold for 2 min (column wash)
-
19-20 min: Return to 45% B and equilibrate for 5 min.
-
-
-
Selectivity Optimization:
-
If co-elution is still observed, replace the organic modifier (Acetonitrile) with Methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat Step 4.
-
If resolution is still inadequate, switch to a column with different selectivity (e.g., a Phenyl-Hexyl phase) and repeat Steps 3 and 4.
-
-
Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Logical workflow for HPLC method development.
References
improving the stability of Andrastin C in experimental solutions
Welcome to the technical support center for Andrastin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions regarding its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin. It belongs to the andrastin family of compounds, which are known for their diverse biological activities. The primary reported biological activity of this compound and related compounds is the inhibition of protein farnesyltransferase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer.[1] Additionally, andrastin-type meroterpenoids have been shown to possess immunosuppressive properties by inhibiting the proliferation of T cells and B cells.[2]
Q2: What are the best practices for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Q3: How should I prepare working solutions of this compound in aqueous buffers for my experiments?
When diluting the organic stock solution into aqueous buffers (e.g., cell culture media, phosphate-buffered saline), it is crucial to do so in a manner that avoids precipitation.
Recommended Dilution Protocol:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects in biological assays.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider reducing the final concentration of this compound.
Q4: What are the general recommendations for storing this compound?
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Condition | Light Protection | Notes |
| Solid Powder | -20°C or -80°C | Recommended | Store in a tightly sealed container to prevent moisture absorption. |
| Stock Solution (in Organic Solvent) | -20°C or -80°C | Mandatory | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or wrap tubes in foil. |
| Working Solution (in Aqueous Buffer) | 2-8°C (short-term) | Mandatory | Prepare fresh for each experiment. Avoid long-term storage. |
Troubleshooting Guides
Issue 1: Precipitation Observed in the Stock Solution
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Try preparing a more dilute stock solution. |
| Solvent has absorbed moisture. | Use fresh, anhydrous solvent. Ensure vials are tightly sealed. |
| Incorrect storage temperature. | Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. |
Issue 2: Precipitation upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility. | Decrease the final concentration of this compound in the working solution. |
| "Solvent shock" from improper mixing. | Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| pH of the buffer affects solubility. | While specific data for this compound is unavailable, the solubility of many organic compounds is pH-dependent. Consider testing a range of physiologically relevant pH values for your buffer if your experimental system allows. |
| Interaction with components in the media. | Some components in complex media (e.g., proteins in serum) can contribute to compound precipitation. Consider reducing the serum concentration if experimentally feasible. |
Issue 3: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | Prepare fresh stock and working solutions. Ensure proper storage conditions are maintained and protect from light. |
| Inaccurate concentration due to precipitation. | Visually inspect all solutions for precipitation before use. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant, or prepare a fresh solution. |
| Experimental error. | Review the experimental protocol for any deviations. Include appropriate positive and negative controls. |
Experimental Protocols & Methodologies
General Protocol for Forced Degradation Study: Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4-8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
The analytical method should be able to separate the parent this compound peak from any degradation product peaks.
-
Signaling Pathways & Visualizations
This compound and related compounds have been reported to have immunosuppressive effects by inhibiting T-cell and B-cell proliferation.[2] The exact molecular targets and signaling pathways for this compound are still under investigation. However, based on the known mechanisms of other immunosuppressants that affect lymphocyte proliferation, we can propose potential pathways that this compound might influence.
Caption: Experimental workflow for using this compound.
Caption: Potential T-Cell proliferation signaling pathway inhibition by this compound.
Caption: Potential B-Cell proliferation signaling pathway inhibition by this compound.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
Validation & Comparative
Andrastin C: A Potent Inhibitor of Farnesyltransferase for Cancer Research
A comparative guide to the inhibitory activity of Andrastin C on farnesyltransferase, providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols.
This compound, a meroterpenoid compound isolated from Penicillium sp. FO-3929, has been identified as a potent inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making farnesyltransferase a compelling target for anticancer drug development. This guide provides a comparative analysis of this compound's inhibitory activity against farnesyltransferase, alongside other known inhibitors, and details the experimental methodology used in its initial characterization.
Comparative Inhibitory Activity of Farnesyltransferase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. This compound exhibits significant inhibitory activity against farnesyltransferase, with an IC50 value of 13.3 µM.[1] This positions it as a promising natural product-derived inhibitor for further investigation. The table below compares the IC50 values of this compound with its structural analogs, Andrastin A and B, as well as other notable farnesyltransferase inhibitors from natural sources.
| Inhibitor | Source Organism/Type | Farnesyltransferase IC50 (µM) |
| This compound | Penicillium sp. FO-3929 | 13.3 [1] |
| Andrastin A | Penicillium sp. FO-3929 | 24.9[1] |
| Andrastin B | Penicillium sp. FO-3929 | 47.1[1] |
| Pepticinnamin E | Streptomyces sp. | 0.4 |
| Fusidienol | Fusidium sp. | 1.2 |
| Gliotoxin | Aspergillus fumigatus | 2.5 |
| Cylindrol A | Cylindrocarpon lucidum | 6.3 |
| Manumycin A | Streptomyces parvulus | 5.0 |
| Chaetomellic Acid A | Chaetomella acutiseta | 0.055 |
| Tipifarnib (synthetic) | Synthetic | 0.007 |
| Lonafarnib (synthetic) | Synthetic | 0.0019 |
Experimental Protocol: Farnesyltransferase Inhibition Assay
The following protocol details the methodology used for the in vitro determination of farnesyltransferase inhibitory activity, as described in the original study on Andrastins A-C. This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate into a biotinylated Ras peptide.
Materials:
-
Enzyme: Rat brain farnesyltransferase, partially purified.
-
Substrates:
-
Biotinylated K-Ras4B C-terminal peptide (biotin-GKKKKKKSKTKCVIM)
-
[³H]farnesyl pyrophosphate (FPP)
-
-
Inhibitor: this compound (or other test compounds) dissolved in methanol (B129727).
-
Assay Buffer: 50 mM HEPES (pH 7.5) containing 20 mM MgCl₂, 5 mM dithiothreitol (B142953) (DTT), and 0.2% (w/v) n-octyl-β-D-glucopyranoside.
-
Scintillation Cocktail: For radioactivity measurement.
-
Streptavidin-coated SPA (Scintillation Proximity Assay) beads.
-
96-well microtiter plates.
Procedure:
-
Reaction Mixture Preparation: The standard assay mixture is prepared in a total volume of 50 µl in a 96-well microtiter plate. Each well contains:
-
50 mM HEPES buffer (pH 7.5)
-
20 mM MgCl₂
-
5 mM DTT
-
0.2% (w/v) n-octyl-β-D-glucopyranoside
-
0.25 µM Biotinylated K-Ras4B peptide
-
0.25 µM [³H]farnesyl pyrophosphate
-
Partially purified farnesyltransferase
-
Test inhibitor at various concentrations (this compound dissolved in methanol). The final concentration of methanol in the assay mixture is kept at 2%.
-
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Assay Termination and Detection:
-
Following incubation, 50 µl of a suspension of streptavidin-coated SPA beads in phosphate-buffered saline (PBS) containing 0.1% Triton X-100 and 1 mM ATP is added to each well to terminate the reaction.
-
The plate is then incubated for an additional 30 minutes at room temperature to allow the biotinylated Ras peptide (now potentially radiolabeled) to bind to the SPA beads.
-
-
Measurement of Radioactivity: The radioactivity is measured using a microplate scintillation counter. The amount of [³H]farnesyl incorporated into the peptide is proportional to the light emitted by the SPA beads.
-
Calculation of Inhibition: The inhibitory activity is calculated as the percentage decrease in radioactivity in the presence of the inhibitor compared to the control (containing 2% methanol without the inhibitor). The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the biological context of this compound's activity, the following diagrams have been generated.
Caption: Workflow of the Farnesyltransferase Inhibition Assay.
Caption: Inhibition of the Ras Signaling Pathway by this compound.
Conclusion
This compound demonstrates notable inhibitory activity against farnesyltransferase, a key enzyme in the Ras signaling pathway. Its potency, as indicated by its IC50 value, is comparable to other natural product inhibitors and provides a strong basis for its consideration in anticancer research and drug development. The detailed experimental protocol provided herein offers a foundation for the replication and further validation of its farnesyltransferase inhibitory activity. The visualization of the experimental workflow and the affected signaling pathway serves to clarify the mechanism of action and the experimental approach to its study. Further investigation into the cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Andrastin C and Other Farnesyltransferase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and signaling pathways of farnesyltransferase inhibitors, with a focus on Andrastin C.
Farnesyltransferase inhibitors (FTIs) have emerged as a promising class of therapeutic agents, primarily investigated for their potential in cancer therapy. These compounds disrupt the function of farnesyltransferase, a critical enzyme in the post-translational modification of numerous proteins involved in signal transduction, most notably the Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making farnesyltransferase an attractive target for drug development. This guide provides a comparative study of this compound, a natural product FTI, with other well-characterized synthetic and natural inhibitors. We present quantitative performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this field.
Performance Comparison of Farnesyltransferase Inhibitors
The inhibitory potency of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for this compound and other prominent FTIs. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions can influence the results.
Table 1: In Vitro Inhibitory Activity of Andrastin Analogs against Farnesyltransferase
| Inhibitor | IC50 (µM) | Source |
| Andrastin A | 24.9 | [1] |
| Andrastin B | 47.1 | [1] |
| This compound | 13.3 | [1] |
Note: IC50 values were determined using an in vitro assay with purified farnesyltransferase.
Table 2: In Vitro Inhibitory Activity of Selected Farnesyltransferase Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Source |
| Tipifarnib (R115777) | ~7.9 (against K-Ras) | In vitro enzyme assay | |
| Lonafarnib (B1684561) (SCH66336) | 1.9 (against H-Ras) | In vitro enzyme assay | [2] |
| FTI-277 | Varies by cell line | Cellular assay (GDSC1) | [3] |
Disclaimer: The IC50 values presented in Table 2 are sourced from different studies and may have been determined using varied experimental methodologies. Therefore, these values should be considered as indicative of potency rather than for direct, absolute comparison.
Experimental Protocols
A precise and reproducible experimental protocol is crucial for the accurate assessment of farnesyltransferase inhibitor activity. Below is a detailed methodology for a common in vitro fluorescence-based farnesyltransferase inhibition assay.
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
Objective: To determine the IC50 value of a test compound against purified farnesyltransferase.
Materials:
-
Purified recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 0.01 µM.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (final volume of 50 µL):
-
Assay Buffer
-
Purified FTase (concentration to be optimized for linear reaction kinetics)
-
Test compound at various concentrations (ensure final DMSO concentration is consistent across all wells, typically ≤1%)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add FPP and the dansylated peptide substrate to each well to initiate the enzymatic reaction. Final concentrations should be at or near the Km for each substrate to ensure sensitive detection of inhibition.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity every minute for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (DMSO only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear visual representations. The following diagrams, generated using Graphviz, illustrate the Ras signaling pathway targeted by farnesyltransferase inhibitors and a typical preclinical workflow for their evaluation.
Caption: The Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.
Caption: A generalized preclinical development workflow for farnesyltransferase inhibitors.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Andrastin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Andrastin A, B, and C, focusing on their potential cytotoxic effects. The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to Andrastins
Andrastins are a class of meroterpenoid compounds produced by various fungi, notably from the Penicillium genus. They have garnered interest in the scientific community for their potential as anticancer agents. The primary mechanism of action for Andrastins is the inhibition of farnesyltransferase, a critical enzyme in the post-translational modification of Ras proteins. By inhibiting this enzyme, Andrastins can disrupt Ras signaling pathways, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Quantitative Comparison of Biological Activity
While direct comparative studies on the cytotoxicity of Andrastin A, B, and C against cancer cell lines are limited, a key study has evaluated their inhibitory activity against their molecular target, protein farnesyltransferase. This serves as a crucial indicator of their potential anticancer efficacy.
Table 1: Comparison of IC50 Values against Protein Farnesyltransferase
| Compound | IC50 (µM)[1][2] | Relative Potency |
| Andrastin A | 24.9 | Intermediate |
| Andrastin B | 47.1 | Lowest |
| Andrastin C | 13.3 | Highest |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Based on this data, this compound is the most potent inhibitor of farnesyltransferase, followed by Andrastin A, with Andrastin B being the least potent. This suggests that this compound may have the most promising direct anticancer activity among the three.
It is important to note that in some contexts, the cytotoxic effects of these compounds may vary. For instance, one study found that Andrastin A by itself did not exhibit direct cytotoxicity against KB and VJ-300 cell lines but was effective in reversing multidrug resistance[3]. In contrast, a study on related andrastin-type compounds, penimeroterpenoids, found that the "A" analogue had moderate cytotoxicity against A549, HCT116, and SW480 cancer cell lines, while the "B" and "C" analogues showed no detectable activity at concentrations up to 100 μM.
Experimental Protocols
The following is a detailed methodology for a common cytotoxicity assay, the MTT assay, which is used to determine the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Andrastin A, B, and C stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Andrastin A, B, and C in culture medium from the stock solutions.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the Andrastin compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the Andrastins) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value for each Andrastin.
-
Visualizations
Signaling Pathway
The primary mechanism of action for Andrastins is the inhibition of farnesyltransferase, which disrupts the Ras signaling pathway.
Caption: Andrastin Inhibition of the Ras Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of Andrastin compounds.
Caption: General Workflow for Cytotoxicity Assessment.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of drug accumulation by andrastin A produced by Penicillium sp. FO-3929 in vincristine-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Chessboard: A Comparative Guide to Validating Inhibitors of Ras Protein Localization
For researchers, scientists, and drug development professionals, understanding the cellular localization of Ras proteins is a critical piece in the puzzle of oncogenesis. This guide provides a comparative analysis of Andrastin C and other key inhibitors that disrupt Ras localization, supported by experimental data and detailed protocols to empower your research.
The Ras family of small GTPases acts as a central hub in cellular signaling, governing processes from proliferation to survival. Their function is intrinsically linked to their subcellular location; Ras proteins must be anchored to the inner leaflet of the plasma membrane to engage with downstream effectors and propagate signals. This membrane association is orchestrated by a series of post-translational modifications, making the enzymes that catalyze these steps attractive targets for therapeutic intervention.
This guide delves into the validation of this compound, a farnesyltransferase inhibitor, and compares its efficacy and mechanism with a panel of alternative compounds that target different stages of the Ras localization pathway.
Comparative Efficacy of Ras Localization Inhibitors
The disruption of Ras membrane localization can be achieved by targeting several key enzymes involved in its post-translational processing. The following table summarizes the in vitro efficacy of this compound and other representative inhibitors against their respective targets.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 Value | Key References |
| This compound | Farnesyltransferase (FTase) | Competes with farnesyl pyrophosphate, preventing the initial and critical farnesylation of the Ras C-terminal CAAX motif. | 13.3 µM[1] | [1] |
| Lonafarnib | Farnesyltransferase (FTase) | A potent, orally active inhibitor that mimics the CAAX motif, blocking farnesylation. | 1.9 nM (H-Ras)[2] | [3] |
| Tipifarnib | Farnesyltransferase (FTase) | A non-peptidomimetic inhibitor that prevents farnesylation of Ras proteins. | 7.9 nM[4] | [4] |
| GGTI-298 | Geranylgeranyltransferase I (GGTase-I) | A peptidomimetic inhibitor that blocks the alternative prenylation pathway for some Ras isoforms, particularly K-Ras and N-Ras, when farnesylation is inhibited. | ~15 µM | [1] |
| Cysmethynil | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Inhibits the final methylation step of the prenylated cysteine, which is crucial for neutralizing the negative charge and facilitating membrane association. | ~20-30 µM (cell-based)[5] | [4][6] |
| Palmostatin B | Acyl-protein thioesterases (APTs) | Inhibits the depalmitoylation of H-Ras and N-Ras, leading to their mislocalization from the plasma membrane to endomembranes. | ~10 µM (cell-based)[7][8] | [7][8] |
Visualizing the Inhibition of Ras Localization
To conceptualize the points of intervention for these inhibitors, the following diagrams illustrate the Ras post-translational modification pathway and a typical experimental workflow for validation.
Figure 1. Ras post-translational modification and localization pathway with points of inhibitor intervention.
Figure 2. Experimental workflow for validating the effect of inhibitors on Ras protein localization.
Experimental Protocols
Accurate validation of a compound's effect on Ras localization is paramount. The following are detailed methodologies for two key experimental approaches.
I. Fluorescence Microscopy for Visualizing Ras Mislocalization
This method allows for the direct visualization of Ras protein distribution within the cell.
1. Cell Culture and Transfection:
-
Plate cells (e.g., MDCK or BHK) on glass coverslips in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding a fluorescently tagged Ras isoform (e.g., GFP-K-RasG12V) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to express the protein for 24-48 hours.
2. Inhibitor Treatment:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentration in pre-warmed complete cell culture medium.
-
Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO alone).
-
Incubate the cells for the desired treatment duration (e.g., 16-24 hours).
3. Cell Fixation and Mounting:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
4. Image Acquisition and Analysis:
-
Visualize the cells using a confocal microscope with the appropriate laser line for the fluorescent protein (e.g., 488 nm for GFP).
-
Acquire images, ensuring that the fluorescence signal is not saturated.
-
Quantify the localization of the fluorescently tagged Ras protein by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm using image analysis software (e.g., ImageJ). A line scan across the cell can be used to generate an intensity profile.
II. Cell Fractionation and Western Blotting for Quantifying Ras Distribution
This biochemical approach provides a quantitative measure of the amount of Ras protein in different cellular compartments.
1. Cell Culture and Inhibitor Treatment:
-
Culture cells to 80-90% confluency in a 10 cm dish.
-
Treat the cells with the inhibitor or vehicle control as described in the fluorescence microscopy protocol.
2. Cell Harvesting and Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µl of a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, supplemented with protease inhibitors).
-
Incubate on ice for 15 minutes.
3. Fractionation by Centrifugation:
-
Lyse the cells by passing them through a 27-gauge needle 10-15 times.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the post-nuclear supernatant.
-
Centrifuge the post-nuclear supernatant at 100,000 x g for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
4. Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in a lysis buffer containing detergent (e.g., RIPA buffer).
-
Determine the protein concentration of both the cytosolic and membrane fractions using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for each sample.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the Ras isoform of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Use loading controls for each fraction (e.g., GAPDH for the cytosol and a membrane-bound protein like Na+/K+-ATPase for the membrane fraction) to ensure equal loading and the purity of the fractions.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of Ras in the cytosolic versus membrane fractions.
By employing these methodologies, researchers can rigorously validate the efficacy of this compound and other inhibitors in disrupting the crucial membrane localization of Ras proteins, thereby providing a solid foundation for the development of novel anti-cancer therapeutics.
References
- 1. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Inhibiting the palmitoylation/depalmitoylation cycle selectively reduces the growth of hematopoietic cells expressing oncogenic Nras - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Andrastin C activity in different cancer cell lines
For Immediate Release
Andrastin C, a meroterpenoid compound naturally produced by fungi of the Penicillium genus, is drawing attention within the cancer research community for its potential as an anticancer agent. As a potent inhibitor of farnesyltransferase, an enzyme crucial for the function of the Ras family of proteins, this compound presents a targeted approach to disrupting cancer cell signaling pathways. The Ras proteins are frequently mutated in a wide array of human cancers, making them a prime target for therapeutic intervention.
Cross-Validation of Anticancer Activity
While comprehensive comparative data on the cytotoxic effects of this compound across a wide spectrum of cancer cell lines remains under investigation, preliminary studies on related andrastin compounds provide compelling evidence of their anticancer potential. Research on andrastin analogs and other metabolites from Penicillium roqueforti has demonstrated cytotoxic activity against various human tumor cell lines.
One study focusing on a novel andrastin-type meroterpenoid, penimeroterpenoid A, revealed its moderate cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are detailed in the table below.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Penimeroterpenoid A |
| A549 | Lung Carcinoma | 82.61 ± 3.71 |
| HCT116 | Colon Cancer | 78.63 ± 2.85 |
| SW480 | Colon Cancer | 95.54 ± 1.46 |
| T24 | Bladder Carcinoma | > 100 |
| HeLa | Cervical Carcinoma | > 100 |
| MCF-7 | Breast Cancer | > 100 |
Data represents the mean ± standard deviation from cited experimental results.
It is important to note that while this compound was isolated in the same study, its specific cytotoxic activities were not reported. However, the activity of its structural analog suggests that this compound is a promising candidate for further anticancer screening.
Mechanism of Action: Targeting Farnesyltransferase
The primary mechanism of action for the andrastin family of compounds is the inhibition of farnesyltransferase. This enzyme is responsible for a critical post-translational modification of Ras proteins, enabling their localization to the cell membrane where they execute their signaling functions. By inhibiting this process, andrastins can disrupt the oncogenic signaling cascades driven by mutated Ras, which are vital for cancer cell proliferation, survival, and metastasis.
Studies have shown that Andrastins A, B, and C are all inhibitors of farnesyltransferase, with this compound exhibiting an IC50 value of 13.3 µM against the enzyme. Furthermore, andrastin A has been observed to enhance the efficacy of conventional chemotherapy drugs like vincristine (B1662923) in multidrug-resistant cancer cells by inhibiting the efflux pumps that expel these drugs from the cell.[1] This suggests a dual role for andrastins in both direct anticancer activity and overcoming drug resistance.
Below is a diagram illustrating the targeted signaling pathway.
References
comparative analysis of Andrastin C production in different Penicillium strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Andrastin C production across various Penicillium species. This compound, a member of the andrastin family of meroterpenoids, has garnered interest for its potential biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway and experimental workflows to aid researchers in this field.
Comparative Production of this compound
Direct quantitative comparisons of this compound production in liquid culture across different Penicillium strains are limited in publicly available literature. Much of the research has focused on the more abundant Andrastin A. However, based on existing studies, we can compile the following comparative information.
| Penicillium Strain | This compound Production Status | Estimated this compound Yield | Key References |
| Penicillium roqueforti | Confirmed Producer | 22.9 - 34.3 µg/g (dry mycelia)¹ | [1][2] |
| Penicillium chrysogenum | Potential Producer (adr gene cluster present) | Not Quantified | [3] |
| Penicillium sp. FO-3929 | Confirmed Producer | Not Quantified (IC50 for farnesyltransferase inhibition: 13.3 µM) | [4] |
| Penicillium vulpinum | Producer of Andrastin Analogues | Not Quantified for this compound | [5] |
¹This is an estimation based on the reported production of Andrastin A (686 μg/g of dry mycelia) in P. roqueforti on YES agar, and the finding that this compound is produced at levels 3 to 20-fold lower than Andrastin A in blue cheese.
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strains: Penicillium roqueforti, Penicillium chrysogenum, Penicillium sp. FO-3929, Penicillium vulpinum.
-
Inoculum Preparation: Fungal strains are typically maintained on Potato Dextrose Agar (PDA). For liquid cultures, spore suspensions are prepared from mature PDA cultures.
-
Fermentation Media:
-
Yeast Extract Sucrose (YES) Agar/Broth: Commonly used for andrastin production in P. roqueforti. Composition: 20 g/L yeast extract, 150 g/L sucrose, and for solid media, 20 g/L agar.
-
Potato Dextrose Broth (PDB): A general-purpose medium for fungal growth.
-
Czapek-Dox Broth: A defined medium that can be used for controlled studies of secondary metabolite production.
-
-
Fermentation Conditions: Cultures are typically incubated at 25-28°C with shaking (e.g., 150-200 rpm) for 7-15 days. The optimal fermentation time for secondary metabolite production can vary and should be determined empirically.
Extraction of this compound
A common method for extracting andrastins from fungal cultures is as follows:
-
Harvesting: The fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth can be analyzed for this compound content.
-
Solvent Extraction: The mycelium and/or the culture filtrate are extracted with an organic solvent mixture. A frequently used mixture is ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) with 1% formic acid to improve the extraction of acidic compounds.
-
Sonication: The mixture is sonicated to enhance cell lysis and extraction efficiency.
-
Concentration: The organic extract is filtered and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Quantification and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is typically used. For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is recommended.
-
Mobile Phase: A gradient elution is often employed using a mixture of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Detection: The detection wavelength should be optimized for this compound. Andrastins typically show UV absorbance in the range of 200-300 nm.
-
Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations. The concentration of this compound in the fungal extracts is then determined by comparing the peak area from the sample chromatogram to the calibration curve.
Visualizations
Andrastin Biosynthetic Pathway
The biosynthesis of andrastins is governed by the adr gene cluster, which has been identified in both P. roqueforti and P. chrysogenum. The pathway involves the synthesis of a polyketide, 3,5-dimethylorsellinic acid (DMOA), and its subsequent combination with farnesyl pyrophosphate (FPP), followed by a series of enzymatic modifications to form the andrastin scaffold.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines a general workflow for the comparative analysis of this compound production in different Penicillium strains.
Caption: General workflow for this compound production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three new andrastin derivatives from the endophytic fungus Penicillium vulpinum - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the specificity of Andrastin C for farnesyltransferase over other enzymes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Andrastin C, a secondary metabolite isolated from Penicillium sp. FO-3929, has been identified as an inhibitor of protein farnesyltransferase (FTase).[1] This enzyme plays a critical role in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. The inhibition of FTase is a key area of investigation for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of this compound's specificity for FTase over other related enzymes, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
To ascertain the specificity of an enzyme inhibitor, it is essential to compare its inhibitory potency against its primary target with its activity against other related enzymes. The most common metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Farnesyltransferase (FTase) | 13.3 | [1] |
| This compound | Geranylgeranyltransferase I (GGTase I) | Data not available |
Table 1: Inhibitory activity of this compound against Farnesyltransferase.
Experimental Protocols
The determination of the inhibitory activity of this compound against farnesyltransferase was conducted using a specific biochemical assay. The following is a detailed description of a typical experimental protocol for measuring FTase inhibition, based on the methodologies available in the field.
Farnesyltransferase Inhibition Assay
This assay measures the incorporation of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) into a protein or peptide substrate.
Materials:
-
Enzyme: Purified recombinant farnesyltransferase.
-
Substrates:
-
[³H]Farnesyl pyrophosphate ([³H]FPP).
-
Ras protein or a synthetic peptide substrate (e.g., biotinylated-KKSKTKCVIM).
-
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂.
-
Scintillation Cocktail.
-
Filter Paper and Washing Buffers.
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the protein/peptide substrate, and varying concentrations of this compound or the vehicle control.
-
The reaction is initiated by the addition of [³H]FPP and the farnesyltransferase enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 1M HCl in ethanol).
-
The reaction mixture is transferred to filter paper, and the unincorporated [³H]FPP is washed away using appropriate buffers (e.g., 75% ethanol).
-
The radioactivity retained on the filter paper, corresponding to the farnesylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the farnesyltransferase signaling pathway and a typical workflow for assessing enzyme inhibition.
Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining enzyme inhibition.
Conclusion
This compound demonstrates clear inhibitory activity against farnesyltransferase. However, to definitively validate its specificity, further experimental data on its inhibitory effects on other prenyltransferases, particularly GGTase I, is required. The lack of this comparative data currently limits a full assessment of this compound's selectivity profile. Researchers interested in utilizing this compound as a specific FTase inhibitor should consider conducting these comparative experiments to ensure the precise interpretation of their results. The methodologies and diagrams provided in this guide offer a framework for such investigations.
References
Synthetic vs. Naturally Derived Andrastin C: A Comparative Guide for Researchers
Based on the principle that chemically identical compounds exhibit the same biological activity, it is anticipated that pure synthetic Andrastin C will have the same efficacy as its naturally derived counterpart. The primary differences lie in their origin and the methodologies for their production.
Quantitative Data on this compound Activity
Naturally derived this compound has been evaluated for its inhibitory effect on protein farnesyltransferase. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (µM) | Source |
| Andrastin A | Protein Farnesyltransferase | 24.9 | [1][2] |
| Andrastin B | Protein Farnesyltransferase | 47.1 | [1][2] |
| This compound | Protein Farnesyltransferase | 13.3 | [1][2] |
Experimental Protocols
Farnesyltransferase Inhibition Assay
The inhibitory activity of this compound on farnesyltransferase is a key measure of its biological function. A typical experimental protocol to determine the IC50 value involves the following steps:
-
Enzyme and Substrates : Recombinant human farnesyltransferase (FTase) is used as the enzyme source. The substrates include farnesyl pyrophosphate (FPP) and a protein or peptide substrate containing a C-terminal "CAAX" motif, such as Ras.
-
Reaction Mixture : The assay is typically performed in a buffer solution containing the enzyme, substrates, and various concentrations of the inhibitor (this compound).
-
Detection : The incorporation of a radiolabeled farnesyl group from [³H]FPP to the Ras protein is a common method for detection. The amount of radioactivity incorporated is measured using a scintillation counter.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the farnesyltransferase activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Production of this compound
Natural Derivation
Naturally occurring Andrastins A-C were first discovered in the culture broth of Penicillium sp. FO-3929[2][3]. The biosynthesis of these compounds involves a complex pathway starting from farnesyl pyrophosphate and 3,5-dimethylorsellinic acid[3][4]. Isolation from the fungal culture is achieved through techniques such as silica (B1680970) gel chromatography, ODS chromatography, and HPLC[2].
Chemical Synthesis
The total synthesis of (±)-andrastin C has been successfully achieved, providing an alternative source to fermentation[5][6][7]. The synthetic route involves multiple steps, including a key intramolecular Diels-Alder reaction to construct the core ring system of the molecule[5][6][7]. This chemical synthesis allows for the production of this compound and its analogs for further structure-activity relationship studies.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its biological effect by inhibiting farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, a family of small GTPases that play a central role in cell signaling pathways regulating cell proliferation, differentiation, and survival[1][8].
Farnesylation is the attachment of a farnesyl group to the C-terminal cysteine of the Ras protein. This modification is essential for anchoring Ras to the plasma membrane, where it can be activated and participate in downstream signaling cascades[8]. By inhibiting farnesyltransferase, this compound prevents Ras localization to the cell membrane, thereby blocking its signaling functions. This disruption of the Ras pathway is a key mechanism behind the potential anticancer activity of this compound[1].
Figure 1. Mechanism of this compound action.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward the total synthesis of (±)-andrastin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Validating the Downstream Effects of Andrastin C on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Andrastin C, a naturally derived farnesyltransferase inhibitor, and its downstream effects on critical signaling pathways. For a comprehensive evaluation, its performance is compared with two other well-characterized farnesyltransferase inhibitors, Lonafarnib and Tipifarnib. This document is intended to serve as a resource for researchers investigating potential therapeutic applications of these compounds.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a meroterpenoid compound isolated from Penicillium sp. that has been identified as an inhibitor of the enzyme farnesyltransferase (FTase).[1] FTase plays a crucial role in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Farnesylation, the attachment of a farnesyl pyrophosphate group, is essential for the membrane localization and subsequent activation of Ras proteins.
By inhibiting FTase, this compound prevents Ras farnesylation, thereby impeding its ability to associate with the cell membrane and activate downstream signaling cascades. The Ras-activated pathways are central to regulating cell proliferation, survival, and differentiation. Two of the most critical downstream cascades are the PI3K/Akt/mTOR and the RAF/MEK/ERK (MAPK) pathways. Dysregulation of these pathways is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.
This guide will delve into the specific downstream effects of this compound by comparing its activity with Lonafarnib and Tipifarnib, two synthetic farnesyltransferase inhibitors that have undergone extensive preclinical and clinical evaluation.
The Ras Signaling Cascade and Points of Inhibition
The following diagram illustrates the central role of Ras in activating the PI3K/Akt and MAPK signaling pathways and the point of intervention for farnesyltransferase inhibitors like this compound.
Comparative Performance Data
| Compound | Target | IC50 (Farnesyltransferase) | Effect on p-Akt | Effect on p-ERK | Cellular Effects |
| This compound | Farnesyltransferase | 13.3 µM[1] | Data not available | Data not available | Cytotoxic to various cancer cell lines.[2] |
| Lonafarnib | Farnesyltransferase | 1.9 nM[3][4] | No significant decrease in p-Akt levels in some NSCLC cell lines. Can increase p-Akt in certain contexts. | Dose-dependent decrease in p-ERK. | Induces growth arrest and apoptosis. |
| Tipifarnib | Farnesyltransferase | 0.6 nM | No inhibition of Akt phosphorylation observed in Jurkat cells. | Dose-dependent decrease in p-ERK. | Induces apoptosis and modifies the cell cycle. |
Experimental Protocols
To validate the downstream effects of farnesyltransferase inhibitors on the PI3K/Akt and MAPK signaling pathways, the following experimental protocols are recommended.
Protocol 1: Western Blot Analysis of Akt and ERK Phosphorylation
This protocol details the steps to assess the phosphorylation status of Akt (a key component of the PI3K/Akt pathway) and ERK (a key component of the MAPK pathway) in response to treatment with a farnesyltransferase inhibitor.
1. Cell Culture and Treatment: a. Plate the desired cancer cell line (e.g., A549, HCT116) in 6-well plates and grow to 70-80% confluency. b. Treat the cells with varying concentrations of this compound, Lonafarnib, or Tipifarnib for a specified time course (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective protein.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the farnesyltransferase inhibitors on cancer cells.
1. Cell Seeding: a. Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Treat the cells with a range of concentrations of this compound, Lonafarnib, or Tipifarnib. Include a vehicle-only control. b. Incubate the cells for 24, 48, and 72 hours.
3. MTT Addition: a. Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control. Determine the IC50 value for each compound at each time point.
Conclusion
This compound, as a farnesyltransferase inhibitor, holds potential as a modulator of Ras-dependent signaling pathways. While its direct inhibitory effect on FTase is documented, further quantitative studies are required to fully elucidate and validate its downstream effects on the PI3K/Akt and MAPK pathways and to draw a more definitive comparison with clinically evaluated FTase inhibitors like Lonafarnib and Tipifarnib. The experimental protocols provided in this guide offer a framework for researchers to conduct these essential validation studies. A thorough understanding of the downstream molecular consequences of this compound treatment is critical for its future development as a potential therapeutic agent.
References
- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Andrastin C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Andrastin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for this compound, a conservative approach is mandatory, treating it as a potentially hazardous and bioactive compound. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the safe disposal of this compound, in line with established laboratory safety protocols for hazardous chemical waste.
I. Core Disposal Principles & Immediate Actions
Key Principles:
-
Segregation is Paramount: All this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from general and non-hazardous waste streams.
-
Designated Hazardous Waste Containers: Use only clearly labeled, leak-proof containers designated for hazardous chemical waste. These containers should be rigid and puncture-resistant, especially for sharps.
-
Assume Potent Bioactivity: Due to its known biological activity as a farnesyltransferase inhibitor, handle this compound and its waste with the same precautions as other potent bioactive compounds.
II. Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes its key chemical and physical properties to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C28H40O6 | [1] |
| Molecular Weight | 472.6 g/mol | |
| IUPAC Name | methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |
| Known Biological Activity | Farnesyltransferase inhibitor | |
| Appearance | Colorless oil (for a related compound) | |
| Storage Temperature | 2-8°C, sealed, away from moisture and light |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all contaminated solid waste, including personal protective equipment (gloves, gowns), absorbent pads, and any other solid materials that have come into contact with this compound, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams to avoid unforeseen chemical reactions.
-
Sharps Waste: Dispose of all contaminated sharps (e.g., needles, Pasteur pipettes, broken glass) in a puncture-proof sharps container clearly labeled for hazardous chemical waste.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for waste collection. Ensure the container material is compatible with this compound and any solvents used.
-
Label Containers Clearly: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Bioactive," "Handle with Caution")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
Step 4: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste. For a compound with high toxicity, it is best practice to collect all three rinses as hazardous waste.
-
Render Unusable: After triple rinsing, puncture or deface the container to prevent reuse.
-
Dispose of as Solid Waste: Once decontaminated, the container can typically be disposed of in the appropriate solid waste stream, in accordance with institutional and local regulations.
Step 5: Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Facility: The primary recommended disposal method is to send the waste to a licensed and certified chemical destruction facility, typically via high-temperature incineration.
IV. This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. This compound | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Andrastin B | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Andrastin D | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Andrastin A and barceloneic acid metabolites, protein farnesyl transferase inhibitors from Penicillium albocoremium: chemotaxonomic significance and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Andrastin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Andrastin C. Given that this compound is a bioactive compound, specifically a farnesyltransferase inhibitor, it is imperative to handle it with the utmost care to prevent occupational exposure.[1][2][3][4] The following procedural guidance is based on best practices for handling potentially hazardous or cytotoxic compounds in a laboratory setting.[5][6]
Personal Protective Equipment (PPE) for Handling this compound
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary measure to protect laboratory personnel from exposure to this compound.[5][7] The following table summarizes the recommended PPE for various handling procedures.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking & Storage | 2 pairs of chemotherapy-rated nitrile gloves | Safety glasses with side shields | Disposable, back-closing gown | Not generally required |
| Weighing & Reconstitution | 2 pairs of chemotherapy-rated nitrile gloves | Chemical splash goggles or full-face shield | Disposable, back-closing gown | Recommended if not performed in a ventilated enclosure |
| Administering to Cultures/Animals | 2 pairs of chemotherapy-rated nitrile gloves | Chemical splash goggles or full-face shield | Disposable, back-closing gown | Not generally required if performed in a biosafety cabinet |
| Waste Disposal | 2 pairs of chemotherapy-rated nitrile gloves | Safety glasses with side shields | Disposable, back-closing gown | Not generally required |
| Spill Cleanup | 2 pairs of heavy-duty nitrile or neoprene gloves | Full-face shield | Impermeable, disposable gown | N95 or higher respirator |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted in a designated area, preferably within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood to control aerosol generation.[8]
-
Ensure a cytotoxic spill kit is readily accessible before beginning any work.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
2. Weighing and Reconstitution:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound powder using a tared weigh boat or paper within the containment device.
-
To reconstitute, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial and vortex or sonicate as required to ensure complete dissolution.
3. Administration:
-
When administering this compound solutions, use Luer-Lok syringes and needless systems where possible to prevent accidental disconnection and spills.
-
All manipulations should be performed over the disposable work surface covering.
4. Decontamination and Cleaning:
-
After each procedure, decontaminate all surfaces with an appropriate cleaning agent.
-
Wipe down the interior of the containment device.
-
Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the gown, then the inner pair of gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated cytotoxic sharps container.[8]
-
Solid Waste: All disposable PPE (gloves, gowns, masks), absorbent pads, and other contaminated materials should be placed in a clearly labeled, sealed plastic bag and disposed of as cytotoxic waste according to your institution's guidelines.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled cytotoxic waste container. Do not pour this compound solutions down the drain.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Andrastin D | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrastin B | C28H40O7 | CID 10368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
